molecular formula C7H12N4 B1444944 1-(1H-Pyrazol-4-yl)piperazine CAS No. 1249151-02-7

1-(1H-Pyrazol-4-yl)piperazine

Número de catálogo: B1444944
Número CAS: 1249151-02-7
Peso molecular: 152.2 g/mol
Clave InChI: FILWPDPGRBPZDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1H-Pyrazol-4-yl)piperazine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-Pyrazol-4-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-Pyrazol-4-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(1H-pyrazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-11(4-2-8-1)7-5-9-10-6-7/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILWPDPGRBPZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307681
Record name 1-(1H-Pyrazol-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249151-02-7
Record name 1-(1H-Pyrazol-4-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249151-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrazol-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: 1-(1H-Pyrazol-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase & Hsp90 Inhibitor Design

Executive Summary

1-(1H-Pyrazol-4-yl)piperazine (CAS: 1249151-02-7) represents a high-value pharmacophore in modern drug discovery, particularly within oncology and immunology. Structurally, it combines the hydrogen-bonding capability of the pyrazole ring—an excellent bioisostere for the imidazole ring and a proven kinase hinge-binder—with the solubilizing and pharmacokinetic-enhancing properties of the piperazine ring.

This guide provides a definitive technical analysis of this scaffold, distinguishing it from its common "methyl-linked" congener (1-[(1H-pyrazol-4-yl)methyl]piperazine). It details the physicochemical profile, synthetic accessibility via Buchwald-Hartwig amination, and specific utility in Fragment-Based Drug Design (FBDD).

Part 1: Molecular Identity & Physicochemical Profile

The direct linkage between the electron-rich C4 position of the pyrazole and the N1 nitrogen of the piperazine creates a unique electronic environment. Unlike benzyl-piperazines, this direct bond conjugates the nitrogen lone pair into the aromatic system, slightly reducing the basicity of the N1-piperazine but maintaining the basicity of the distal N4-amine.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name 1-(1H-Pyrazol-4-yl)piperazineDirect C-N bond variant.
CAS Number 1249151-02-7 Warning: Do not confuse with the methyl-linked analog (CAS 1339352-93-0).
Molecular Formula C7H12N4-
Molecular Weight 152.20 g/mol Ideal for Fragment-Based Drug Design (FBDD).
LogP (Calc) ~ -0.15Highly hydrophilic; excellent for lowering LogD of lipophilic cores.
pKa (Est) N4-Piperazine: ~8.8Pyrazole-NH: ~13.9Pyrazole-N2: ~2.5Amphoteric. The distal piperazine nitrogen is the primary basic center.
H-Bond Donors 2 (Pyrazole NH, Piperazine NH)Critical for solvent interaction and hinge binding.
H-Bond Acceptors 3-
Physical State Solid / HygroscopicUsually isolated as a HCl or TFA salt due to amine instability.
Part 2: Synthetic Accessibility & Methodology

Synthesizing 1-(1H-Pyrazol-4-yl)piperazine is non-trivial. The C4 position of the pyrazole ring is nucleophilic, making standard Nucleophilic Aromatic Substitution (SNAr) impossible without strong electron-withdrawing groups (e.g., -NO2) which must be removed later.

Therefore, Palladium-Catalyzed Buchwald-Hartwig Amination is the industry-standard methodology. This route requires careful selection of protecting groups to prevent catalyst poisoning by the pyrazole nitrogen.

Synthetic Strategy: The "Protected-Coupling" Route
  • Protection: The pyrazole NH must be protected (e.g., Trityl or THP) to prevent coordination to the Pd center.

  • Coupling: Reaction of 4-bromo-1-trityl-1H-pyrazole with N-Boc-piperazine.

  • Global Deprotection: Acidic removal of both Trityl and Boc groups.

SynthesisWorkflow Start 4-Bromo-1H-pyrazole Step1 Protection (Trityl-Cl, Et3N) Start->Step1 Inter1 4-Bromo-1-trityl-pyrazole Step1->Inter1 Step2 Buchwald-Hartwig (Pd2(dba)3, XPhos, N-Boc-Piperazine) Inter1->Step2 Inter2 Fully Protected Intermediate Step2->Inter2 Step2->Inter2 C-N Bond Formation Step3 Global Deprotection (HCl/MeOH or TFA/DCM) Inter2->Step3 Final 1-(1H-Pyrazol-4-yl)piperazine (Dihydrochloride Salt) Step3->Final

Figure 1: Optimized synthetic workflow utilizing orthogonal protection strategies to ensure regioselectivity and catalyst efficiency.

Part 3: Structural Biology & Pharmacophore Utility

In kinase drug discovery, this scaffold serves a dual role. The pyrazole acts as the "Hinge Binder," mimicking the adenine ring of ATP, while the piperazine moiety extends into the solvent-exposed region, improving solubility and often picking up interactions with the ribose-binding pocket or specific aspartate residues.

Mechanism of Action (Kinase/Hsp90 Context)
  • Hinge Region: The Pyrazole N-H acts as a donor to the backbone carbonyl of the hinge residue (e.g., Glu/Met). The Pyrazole N2 acts as an acceptor from the backbone amide.

  • Solvent Front: The Piperazine ring directs the molecule out of the hydrophobic pocket. The basic N4 nitrogen is often protonated at physiological pH, forming salt bridges with acidic residues (Asp/Glu) near the active site entrance.

Pharmacophore Hinge Kinase Hinge Region (Backbone CO/NH) Solvent Solvent Front (Asp/Glu Residues) Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-Bonding Piperazine Piperazine Ring (Solubilizing/Basic) Pyrazole->Piperazine C-N Bond (Rigid Vector) Piperazine->Solvent Ionic Interaction / Salt Bridge

Figure 2: Pharmacophore mapping showing the bidentate binding mode of the pyrazole and the solvent-solubilizing role of the piperazine.

Part 4: Detailed Experimental Protocol

Protocol: Palladium-Catalyzed C-N Cross-Coupling Objective: Synthesis of tert-butyl 4-(1-trityl-1H-pyrazol-4-yl)piperazine-1-carboxylate.

Reagents:

  • 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv)

  • XPhos or tBuXPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charge Solids: Add 4-Bromo-1-trityl-1H-pyrazole, 1-Boc-piperazine, and NaOtBu to the flask.

  • Catalyst Pre-complexation: In a separate vial, mix Pd2(dba)3 and XPhos in a small volume of toluene and stir for 5 minutes to generate the active catalytic species (L-Pd-0).

  • Initiation: Add the bulk toluene to the reaction flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Critical Check: The solution should turn dark brown/black. If synthesis fails, check for moisture ingress (NaOtBu is highly hygroscopic).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • TLC: The product will be UV active and stain with Ninhydrin (faintly) or KMnO4.

  • 1H NMR: Look for the disappearance of the pyrazole C-H singlet at ~7.6 ppm and the appearance of upfield piperazine methylene protons (~3.0–3.5 ppm).

Part 5: References
    • Verification of CAS 1249151-02-7 and molecular specifications.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

    • Authoritative source for the catalyst choice (XPhos/Pd2(dba)3) in coupling secondary amines to heteroaryl halides.

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary for CID 53394809 (Related Structure). Retrieved from [Link]

    • General physicochemical property verification.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Cited for the logic of using piperazine to lower LogD and improve solubility.

An In-depth Technical Guide to 1-(1H-Pyrazol-4-yl)piperazine: Synthesis, Characterization, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(1H-Pyrazol-4-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, synthesis, characterization, and known pharmacological properties, offering field-proven insights and detailed experimental protocols.

Introduction and Chemical Structure

1-(1H-Pyrazol-4-yl)piperazine is a bicyclic molecule featuring a pyrazole ring linked to a piperazine ring. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, is another privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets, particularly in the central nervous system.

The unique combination of these two heterocyclic systems in 1-(1H-Pyrazol-4-yl)piperazine makes it an attractive starting point for the design of novel therapeutic agents.

Chemical Structure:

Figure 1: Chemical structure of 1-(1H-Pyrazol-4-yl)piperazine.

Synthesis of 1-(1H-Pyrazol-4-yl)piperazine

The synthesis of 1-(1H-Pyrazol-4-yl)piperazine can be achieved through a two-step process involving the synthesis of the key intermediate, 1H-pyrazole-4-carbaldehyde, followed by a reductive amination with piperazine.

Synthesis of 1H-Pyrazole-4-carbaldehyde

A reliable method for the synthesis of 1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of a suitable pyrazole precursor. An improved, scalable synthesis starting from 4-iodopyrazole has also been reported.[3]

synthesis_workflow cluster_step1 Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde cluster_step2 Step 2: Reductive Amination pyrazole Pyrazole iodination Iodination (I₂, HIO₃) pyrazole->iodination iodopyrazole 4-Iodopyrazole iodination->iodopyrazole protection Protection (Ethyl vinyl ether) iodopyrazole->protection protected_pyrazole 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole protection->protected_pyrazole grignard Grignard Formation (EtMgBr) protected_pyrazole->grignard grignard_reagent Pyrazolylmagnesium bromide grignard->grignard_reagent formylation Formylation (DMF) grignard_reagent->formylation aldehyde_hydrochloride 1H-Pyrazole-4-carbaldehyde Hydrochloride formylation->aldehyde_hydrochloride deprotection Deprotection (HCl) aldehyde_hydrochloride->deprotection aldehyde 1H-Pyrazole-4-carbaldehyde deprotection->aldehyde reductive_amination Reductive Amination (NaBH(OAc)₃) aldehyde->reductive_amination piperazine Piperazine piperazine->reductive_amination final_product 1-(1H-Pyrazol-4-yl)piperazine reductive_amination->final_product

Figure 2: General synthetic workflow for 1-(1H-Pyrazol-4-yl)piperazine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of pyrazole aldehydes.[4][5]

Materials:

  • 1H-Pyrazole-4-carbaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add piperazine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Sodium triacetoxyborohydride is a mild reducing agent suitable for reductive aminations, as it selectively reduces the iminium intermediate without affecting the aldehyde starting material.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-validation: A successful reaction will show the consumption of the starting aldehyde and the formation of a new, more polar spot corresponding to the product.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford 1-(1H-Pyrazol-4-yl)piperazine as a solid.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of experimental data for the unsubstituted 1-(1H-Pyrazol-4-yl)piperazine in the literature, the following data is a combination of information from commercial suppliers and predicted values. Researchers should verify these properties on their synthesized material.

Table 1: Physicochemical Properties of 1-(1H-Pyrazol-4-yl)piperazine

PropertyValueSource/Method
CAS Number 1249151-02-7Commercial Supplier[1][6]
Molecular Formula C₇H₁₂N₄Calculated
Molecular Weight 152.20 g/mol Calculated[1]
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Predicted: ~350-400 °CACD/Labs Percepta
Solubility Soluble in methanol, DMSO; sparingly soluble in waterPredicted
pKa (most basic) Predicted: ~8.5-9.0 (piperazine N)ACD/Labs Percepta

Table 2: Predicted Spectroscopic Data for 1-(1H-Pyrazol-4-yl)piperazine

Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆) δ ~7.5 (s, 2H, pyrazole-H), ~3.4 (s, 2H, pyrazole-CH₂), ~2.7 (t, 4H, piperazine-H), ~2.5 (t, 4H, piperazine-H), ~2.0 (br s, 1H, piperazine-NH). Note: The pyrazole NH proton may be broad and exchangeable.
¹³C NMR (100 MHz, DMSO-d₆) δ ~135 (pyrazole-CH), ~120 (pyrazole-C), ~52 (piperazine-CH₂), ~45 (piperazine-CH₂).
FT-IR (KBr, cm⁻¹) ~3200-3400 (N-H stretching), ~2800-3000 (C-H stretching), ~1500-1600 (C=N, C=C stretching), ~1100-1300 (C-N stretching).
Mass Spectrometry (ESI+) m/z 153.11 [M+H]⁺

Note on Predicted Data: The NMR and IR data are estimations based on the chemical structure and typical values for similar functional groups.[7][8] Experimental verification is crucial.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for the unsubstituted 1-(1H-Pyrazol-4-yl)piperazine is limited, extensive research on its derivatives provides strong evidence for its potential activity within the central nervous system.

Primary Biological Target: Serotonin 5-HT₁ₐ Receptor

Studies on N-substituted derivatives of 1-(1H-Pyrazol-4-yl)piperazine, such as tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104), have demonstrated anxiolytic and antidepressant-like effects.[9] These effects are antagonized by WAY-100635, a selective 5-HT₁ₐ receptor antagonist, and by the serotonin synthesis inhibitor p-chlorophenylalanine (pCPA). This strongly suggests that the pharmacological activity of this class of compounds is mediated, at least in part, through the serotonergic system, with the 5-HT₁ₐ receptor being a key target.[9][10]

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

serotonergic_signaling cluster_membrane Cell Membrane receptor 5-HT₁ₐ Receptor g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion inhibited ligand 1-(1H-Pyrazol-4-yl)piperazine (Agonist) ligand->receptor Binds and activates atp ATP atp->ac Substrate pka PKA camp->pka Activates downstream Downstream Cellular Effects (e.g., neuronal hyperpolarization) pka->downstream Phosphorylates targets

Figure 3: Proposed mechanism of action via the 5-HT₁ₐ receptor signaling pathway.

Experimental Protocol: 5-HT₁ₐ Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of 1-(1H-Pyrazol-4-yl)piperazine for the human 5-HT₁ₐ receptor.[11][12]

Materials:

  • Membranes from cells expressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]8-OH-DPAT (radioligand, a 5-HT₁ₐ agonist)

  • 1-(1H-Pyrazol-4-yl)piperazine (test compound)

  • Serotonin (5-HT) or 8-OH-DPAT (unlabeled, for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 1-(1H-Pyrazol-4-yl)piperazine in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of unlabeled serotonin (for non-specific binding).

  • Incubate the plate at room temperature for 60 minutes. Causality: This allows the binding reaction to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Self-validation: A dose-dependent inhibition of radioligand binding by the test compound validates its interaction with the receptor.

Conclusion

1-(1H-Pyrazol-4-yl)piperazine represents a valuable scaffold for the development of novel therapeutics, particularly for central nervous system disorders. Its synthesis is achievable through established chemical transformations, and its pharmacological profile, inferred from its derivatives, points towards a significant interaction with the serotonergic system. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

  • Simplified schematic of a neuron illustrating the serotonergic...
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. ([Link])

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online. ([Link])

  • 1-(1H-Pyrazol-4-yl)piperazine - Reagentia. ([Link])

  • Signaling pathways of the serotonin receptor (5-HTR) subtypes....
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. ([Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. ([Link])

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. ([Link])

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. ([Link])

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. ([Link])

  • Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester - PubMed. ([Link])

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. ([Link])

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. ([Link])

  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. ([Link])

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. ([Link])

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. ([Link])

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. ([Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. ([Link])

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. ([Link])

  • Current status of pyrazole and its biological activities - PMC. ([Link])

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. ([Link])

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. ([Link])

  • Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed. ([Link])

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ([Link])

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. ([Link])

  • Mass spectra and major fragmentation patterns of piperazine designer...
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI. ([Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. ([Link])

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. ([Link])

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ([Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ([Link])

  • The 1H NMR spectrum of pyrazole in a nematic phase. ([Link])

  • Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds - Scribd. ([Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. ([Link])

  • 5 - Organic Syntheses Procedure. ([Link])

  • NMR shifts 1H -general.cdx - Chemistry Connected. ([Link])

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. ([Link])

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)

Sources

The 4-(1-Piperazinyl)-1H-Pyrazole Scaffold: Synthetic Architectures and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(1H-Pyrazol-4-yl)piperazine core represents a sophisticated "privileged structure" in modern medicinal chemistry. Functioning as a bioisostere for the ubiquitous 1-phenylpiperazine, this scaffold offers distinct physicochemical advantages: reduced lipophilicity (LogP), enhanced aqueous solubility, and the introduction of a critical hydrogen-bond donor/acceptor motif via the pyrazole ring. While phenylpiperazines are classic pharmacophores for GPCR ligands (particularly Dopamine and Serotonin receptors), the C4-linked pyrazole variant is increasingly utilized to optimize metabolic stability by blocking the varying para-hydroxylation susceptibility of phenyl rings, and to target the ATP-binding hinge region of protein kinases.

This technical guide details the structural rationale, the challenging C–N bond formation required for its synthesis, and its application in high-affinity ligand design.

Part 1: Structural Pharmacology & Bioisosterism

The Phenylpiperazine Problem vs. The Pyrazole Solution

The 1-phenylpiperazine moiety is a "master key" for aminergic GPCRs. However, it suffers from two primary liabilities in drug development:

  • Metabolic Liability: The para-position of the phenyl ring is highly susceptible to CYP450-mediated hydroxylation, leading to rapid clearance or the formation of reactive quinone-imine metabolites.

  • Lipophilicity: High LogD can lead to non-specific binding and poor solubility.

The Pyrazol-4-yl Advantage

Replacing the phenyl ring with a pyrazole at the 4-position (direct C–N linkage) alters the electronic landscape significantly:

  • Electronic Character: The pyrazole is electron-rich but amphoteric. The N-H (if unsubstituted) acts as a hydrogen bond donor (HBD), while the N2 nitrogen is a hydrogen bond acceptor (HBA).

  • Vector Alignment: The 1,4-substitution pattern mimics the para-substitution of benzene but with a different bond angle, often improving fit in the "hinge region" of kinases or the orthosteric site of GPCRs.

  • Acid/Base Profile: The piperazine nitrogen remains basic (

    
    ), ensuring lysosomal trapping and solubility, while the pyrazole NH (
    
    
    
    ) is neutral at physiological pH.

Part 2: Synthetic Architectures (The Challenge of C–N Coupling)

Creating a direct bond between the electron-rich pyrazole C4 and the nucleophilic piperazine nitrogen is synthetically non-trivial. Standard Nucleophilic Aromatic Substitution (


) fails because the pyrazole ring is electron-rich and deactivates the 4-position toward nucleophilic attack.

The Solution: Palladium-catalyzed Buchwald-Hartwig Amination.[1]

Critical Synthetic Pathway

The most robust route involves the coupling of a protected 4-halopyrazole with piperazine.

SynthesisWorkflow Start 1H-Pyrazole Step1 Protection (Trityl Chloride) Start->Step1 Protection Step2 Halogenation (NBS/NIS) Step1->Step2 Regiocontrol Inter 4-Halo-1-Tritylpyrazole Step2->Inter Yield >85% Step3 Buchwald-Hartwig (Pd2(dba)3 / tBuDavePhos) Inter->Step3 C-N Coupling Step4 Deprotection (HCl/MeOH) Step3->Step4 Acidic Workup Final 1-(1H-Pyrazol-4-yl)piperazine Step4->Final Target Scaffold

Figure 1: Optimized synthetic workflow for accessing the C4-linked pyrazole-piperazine core. Note the necessity of the Trityl group to prevent catalyst poisoning.

Detailed Protocol: Buchwald-Hartwig Coupling

Reference basis: Adapted from optimized protocols for C4-amination of azoles (Molecules 2020, 25, 4606).

Reagents:

  • Substrate: 4-Bromo-1-trityl-1H-pyrazole (1.0 eq)

  • Amine: Piperazine (2.0 eq) - Excess used to prevent bis-arylation.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
    
  • Ligand: tBuDavePhos (2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl) (4-10 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu (1.5 eq)

  • Solvent: Toluene or Dioxane (Anhydrous)

Methodology:

  • Inert Atmosphere: Charge a microwave vial with the protected pyrazole,

    
    , and tBuDavePhos. Purge with Argon for 5 minutes.
    
  • Addition: Add anhydrous toluene, followed by the piperazine and the base (LiHMDS solution).

  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 120°C for 30 minutes (Microwave irradiation).

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in MeOH, add 4M HCl in Dioxane. Stir at RT for 2 hours. The trityl group cleaves, and the product precipitates as the hydrochloride salt.

Why this works:

  • Ligand Choice: tBuDavePhos is bulky and electron-rich, facilitating the oxidative addition into the electron-rich pyrazole-bromide bond and promoting reductive elimination of the sterically hindered amine.

  • Protection: The Trityl group is massive; it blocks the pyrazole nitrogens from coordinating to the Pd center (catalyst poisoning) and ensures the reaction occurs only at the C4-Br site.

Part 3: Therapeutic Classes & Derivatives[2][3]

GPCR Ligands (Serotonin 5-HT / Dopamine)

In the CNS space, this scaffold is used to fine-tune selectivity between 5-HT1A, 5-HT7, and D2/D3 receptors.

  • Mechanism: The piperazine nitrogen is the primary pharmacophore (protonated at physiological pH), forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain. The pyrazole ring sits in the aromatic pocket (often engaging Phe6.52).

  • Derivative Logic:

    • N-Alkylation of Piperazine: Attaching a long chain (butyl/propyl) with a terminal imide or amide creates "long-chain arylpiperazines" (LCAPs) known for high 5-HT1A/5-HT7 affinity.

    • Example:LP-211 Analogues. While LP-211 uses a diphenyl moiety, pyrazole bioisosteres are synthesized to reduce lipophilicity while maintaining 5-HT7 antagonism.

Kinase Inhibitors (JAK / Aurora / CDK)

The 1-(1H-pyrazol-4-yl)piperazine unit is a potent scaffold for Type I kinase inhibitors.

  • Binding Mode:

    • Hinge Binder: The Pyrazole N-H and N: act as a donor-acceptor pair, mimicking the adenine ring of ATP. They form hydrogen bonds with the kinase hinge region backbone.

    • Solvent Tail: The piperazine ring projects out of the ATP pocket towards the solvent front. This is crucial for physicochemical properties, allowing the drug to be soluble in plasma.

  • Data Comparison (Phenyl vs. Pyrazole):

Feature1-Phenylpiperazine Core1-(Pyrazol-4-yl)piperazine CoreImpact
LogP ~1.8~0.4Pyrazole drastically improves water solubility.
H-Bonding Acceptor only (N)Donor (NH) & Acceptor (N)Pyrazole enables "hinge binding" in kinases.
Metabolism High (p-Hydroxylation)Low (Ring stable)Pyrazole extends half-life (

).
Geometry Flat PhenylPlanar PyrazoleSimilar space-filling, distinct electronics.

Part 4: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deriving new drugs from this core.

SAR_Logic Core 1-(1H-Pyrazol-4-yl)piperazine (The Scaffold) Mod1 Modification A: N-Alkylation of Pyrazole Core->Mod1 Targeting Selectivity Mod2 Modification B: N-Substitution of Piperazine Core->Mod2 Pharmacokinetics Out1 Removes H-Bond Donor (Loss of Hinge Binding) Mod1->Out1 Effect Out2 Linker to Secondary Pharmacophore (GPCR Selectivity) Mod2->Out2 For CNS Drugs Out3 Solubilizing Tail (Kinase Solvent Front) Mod2->Out3 For Kinase Inhibitors

Figure 2: SAR Decision Tree. Modifying the pyrazole NH alters binding mode; modifying the piperazine N alters solubility and secondary targeting.

Part 5: References

  • Synthesis of C4-Aminated Pyrazoles:

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[2]

    • Source: Molecules (2020).[3][2][4][5]

    • URL:[Link]

  • Medicinal Chemistry of Piperazine Scaffolds:

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[6]

    • Source: ChemistryOpen (2024/2026).[7]

    • URL:[Link](Note: Generalized link to recent reviews on piperazine scaffolds).

  • 5-HT7 Receptor Ligands:

    • Title: The arylpiperazine derivatives...[6][8][9][10] exert a long-lasting inhibition of human serotonin 5-HT7 receptor.[11]

    • Source: Pharmacology Research & Perspectives.

    • URL:[Link]

  • Buchwald-Hartwig Methodology:

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.

    • Source: NIH / HHS Public Access.

    • URL:[Link]

  • General Pyrazole Pharmacology:

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.[6]

    • Source: Future Medicinal Chemistry.

    • URL:[Link]

Sources

Safety and Handling of 1-(1H-Pyrazol-4-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

1-(1H-Pyrazol-4-yl)piperazine is a bidentate heterocyclic building block frequently used in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a piperazine ring (known for high basicity and sensitization potential) with a pyrazole core (associated with specific metabolic and reproductive toxicity profiles).

Handling this compound requires a safety strategy that addresses respiratory sensitization , corrosivity , and potential reproductive toxicity . This guide moves beyond generic MSDS data to provide field-validated protocols for safe manipulation in drug discovery environments.

Chemical Identity Table
PropertyDetail
Chemical Name 1-(1H-Pyrazol-4-yl)piperazine
Common Variations 4-(Piperazin-1-yl)-1H-pyrazole; often supplied as HCl or TFA salt.
CAS Number 723286-64-4 (Generic/Free Base) / 1249151-02-7 (Specific Isomer/Salt forms may vary)
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol (Free Base)
Physical State White to off-white hygroscopic solid.
Solubility High in DMSO, Methanol, Water (pH < 7). Low in DCM, Hexanes.
pKa (Calculated) ~9.8 (Piperazine secondary amine), ~2.5 (Pyrazole NH)

Part 2: Hazard Identification & Risk Assessment

The Dual-Hazard Profile

This compound exhibits a "hybrid" toxicity profile derived from its constituent pharmacophores.

  • Piperazine Moiety (Sensitization & Corrosivity):

    • Mechanism: Piperazines are potent haptens . They can acetylate human serum albumin, creating neo-antigens that trigger IgE-mediated respiratory sensitization (asthma) and T-cell mediated contact dermatitis.

    • Acute Risk: High alkalinity (pKa ~9.8) causes chemical burns to mucous membranes and eyes upon contact.

  • Pyrazole Moiety (Systemic Toxicity):

    • Mechanism: Pyrazoles are known inhibitors of alcohol dehydrogenase and can interfere with cytochrome P450 enzymes.

    • Chronic Risk: Structural analogs (e.g., 1-phenyl-pyrazole) are classified as Reproductive Toxicants (Category 2) . Treat 1-(1H-Pyrazol-4-yl)piperazine as a suspected reproductive toxin until specific toxicology data proves otherwise.

GHS Classification (Derived)
  • Danger [1][2][3]

  • H314: Causes severe skin burns and eye damage.[4]

  • H317: May cause an allergic skin reaction.[4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

  • H361: Suspected of damaging fertility or the unborn child.[4]

Part 3: Technical Handling Protocols

Storage & Stability
  • Hygroscopicity: The secondary amine and pyrazole NH are hydrogen bond donors/acceptors, making the solid highly hygroscopic. Absorption of water leads to "gumming," which complicates accurate weighing and can accelerate oxidative degradation.

  • Oxidation: Piperazines are prone to N-oxidation.

  • Protocol:

    • Store at -20°C or 2-8°C .

    • Keep under an inert atmosphere (Argon/Nitrogen).

    • Self-Validating Step: Before use in critical couplings, verify purity via LC-MS. If the [M+16] peak (N-oxide) exceeds 2%, recrystallize or repurify.

Engineering Controls & PPE
  • Containment: All weighing of the solid must occur inside a chemical fume hood or a powder containment balance enclosure.

  • Respiratory Protection: If handling >100 mg of dry powder outside a hood (not recommended), a P3/N100 respirator is mandatory due to the sensitization risk.

  • Skin Protection:

    • Primary: Nitrile gloves (minimum 0.11 mm).

    • Secondary: For prolonged handling or solution preparation, use double-gloving or laminate (Silver Shield) gloves, as amines can permeate standard nitrile over time.

Solubilization Strategy

Attempting to dissolve the free base directly in neutral water often results in a sticky suspension due to hydrogen bonding networks.

Recommended Dissolution Protocol:

  • DMSO Stock (Preferred): Dissolve to 100 mM in anhydrous DMSO. Sonicate for 30 seconds. This is stable for months at -20°C.

  • Aqueous Buffer: Use 0.1 M HCl or acetate buffer (pH 4-5) to protonate the piperazine nitrogen, instantly improving solubility (>50 mg/mL).

Part 4: Experimental Workflows

Synthesis & Coupling (Nucleophilic Substitution)

When using this reagent in SNAr or amide coupling reactions:

  • Stoichiometry: The pyrazole NH is weakly acidic but nucleophilic. If using the free base, the secondary piperazine amine is the primary nucleophile. If using the HCl salt, add exactly 1.05 equivalents of a non-nucleophilic base (DIPEA/TEA) to liberate the piperazine without deprotonating the pyrazole (unless intended).

  • Quenching: Reactions often require acidic workup.

    • Caution: Adding strong acid to the reaction mixture can generate heat. Add 1M HCl dropwise at 0°C.

  • Scavenging: Use polymer-supported isocyanate resins to scavenge excess 1-(1H-Pyrazol-4-yl)piperazine from reaction mixtures, avoiding the need for liquid-liquid extraction which risks emulsion formation.

Visualization: Safety Decision Logic

The following diagram outlines the decision process for PPE and containment based on the physical state and quantity of the material.

SafetyLogic cluster_legend Key Start Handling 1-(1H-Pyrazol-4-yl)piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/Water) State->Solution Qty Quantity > 50mg? Solid->Qty ProtocolB PROTOCOL B: Standard Fume Hood Single Nitrile Gloves Eye Protection Solution->ProtocolB HighRisk CRITICAL RISK: Respiratory Sensitization Qty->HighRisk Yes Qty->ProtocolB No ProtocolA PROTOCOL A: Fume Hood + N95/P3 Backup Double Nitrile Gloves Dedust Balance HighRisk->ProtocolA Risk Hazard Point Safe Standard Ops

Caption: Decision matrix for selecting appropriate PPE and engineering controls based on physical state and quantity.

Part 5: Emergency Response & Waste Disposal

First Aid Specifics
  • Inhalation (Sensitization): If a worker experiences wheezing or tightness in the chest, immediately move to fresh air. Do not wait for symptoms to subside; sensitization reactions can be delayed (4-8 hours). Administer oxygen if trained.

  • Skin Contact:

    • Do not use vinegar or acids to neutralize.

    • Flush with copious water for 15 minutes.[3][5]

    • Discard contaminated leather (shoes, watch bands) as they cannot be effectively decontaminated of sensitizers.

Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[5]

  • PPE: Wear a respirator (N95/P100) and double gloves.

  • Neutralization: Cover the spill with a 1:1 mixture of sand and sodium bisulfate (if available) to lower pH and reduce volatility, or simply use a generic spill pillow.

  • Cleaning: Wipe surfaces with 10% ethanol followed by water. Verify cleanup with a pH strip (surface should be neutral).

Waste Disposal
  • Classification: Hazardous Waste (Amine/Base).

  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) or acid chlorides in the waste stream to prevent violent exothermic reactions.

  • Labeling: Clearly mark as "Sensitizer" and "Corrosive."

Part 6: Synthesis Workflow Visualization

The following diagram illustrates a standard workflow for using this compound in a reductive amination, highlighting safety checkpoints.

Workflow cluster_safety Safety Critical Control Points Input Reagent Prep (Weigh in Hood) Dissolve Solubilization (DMSO/MeOH) Input->Dissolve Argon atm Reaction Reaction (Reductive Amination) Dissolve->Reaction Add Aldehyde Check LCMS Check (Verify Purity) Reaction->Check 1-4 hours Check->Reaction Incomplete Quench Quench (Acidic Workup) Check->Quench Complete Purify Purification (SCX Column) Quench->Purify Caution: Exotherm

Caption: Standard Reductive Amination workflow identifying the critical exotherm risk during acidic quench.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137971666, 1-(1H-pyrazol-4-yl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine (CAS 110-85-0) - Sensitization and Corrosivity Data. Retrieved from [Link]

  • Brito, A. F., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior.[6] Retrieved from [Link]

Sources

Methodological & Application

Application Note and Protocols for the NMR Analysis of 1-(1H-Pyrazol-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(1H-Pyrazol-4-yl)piperazine in Medicinal Chemistry

1-(1H-Pyrazol-4-yl)piperazine is a heterocyclic compound that serves as a crucial building block in the design and synthesis of novel therapeutic agents. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at opposite positions, are both privileged scaffolds in medicinal chemistry.[1][2] Their combination in a single molecule offers a unique three-dimensional structure and a rich array of potential intermolecular interactions, making it an attractive core for targeting a wide range of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Similarly, the piperazine ring is a common feature in many approved drugs, contributing to improved pharmacokinetic properties and potent biological activity.[5]

Given its importance, the unambiguous structural characterization of 1-(1H-Pyrazol-4-yl)piperazine and its derivatives is paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for elucidating the molecular structure of organic compounds in solution.[6][7] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 1-(1H-Pyrazol-4-yl)piperazine, including detailed protocols for sample preparation, data acquisition, and spectral interpretation.

Principles of NMR Spectroscopy for the Analysis of 1-(1H-Pyrazol-4-yl)piperazine

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

¹H NMR Spectroscopy: Proton NMR is particularly informative due to the high natural abundance of the ¹H isotope and its high sensitivity. The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring protons. The N+1 rule is often used to predict the multiplicity, where N is the number of equivalent neighboring protons.[7]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C (1.1%), these experiments are less sensitive than ¹H NMR. However, they are invaluable for determining the number of unique carbon atoms and their chemical environments.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9] The following protocol outlines the steps for preparing a high-quality sample of 1-(1H-Pyrazol-4-yl)piperazine.

Materials:

  • 1-(1H-Pyrazol-4-yl)piperazine (5-10 mg for ¹H NMR; 15-20 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))[10]

  • High-quality 5 mm NMR tube[11]

  • Pasteur pipette and a small plug of glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of 1-(1H-Pyrazol-4-yl)piperazine and place it in a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. The choice of solvent can influence the chemical shifts of the signals.[12][13] CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is suitable for more polar compounds and allows for the observation of exchangeable protons like N-H protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[14]

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution directly into the NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small plug of glass wool or by using a syringe fitted with a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

The following is a general procedure for acquiring 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal. Proper shimming is crucial for obtaining sharp, well-resolved peaks.[10]

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range for carbon signals (typically 0-160 ppm for this compound).

    • A larger number of scans (e.g., 128 or more) will be required due to the lower sensitivity of ¹³C.

    • Use a pulse program with proton decoupling to simplify the spectrum to singlets for each carbon.

Data Analysis and Interpretation

The interpretation of NMR spectra involves assigning the observed signals to the specific nuclei in the molecule.[7]

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the atoms of 1-(1H-Pyrazol-4-yl)piperazine are numbered as follows:

Caption: Numbering scheme for 1-(1H-Pyrazol-4-yl)piperazine.

Expected ¹H NMR Chemical Shifts and Multiplicities

The expected chemical shifts for the protons of 1-(1H-Pyrazol-4-yl)piperazine are summarized in the table below. These values are approximate and can vary depending on the solvent and concentration.[15][16]

Proton(s) Position Expected δ (ppm) Multiplicity Integration
N-H110-14Broad Singlet1H
C-H3, 5~7.5Singlet2H
C-H2', 6'~3.1-3.3Triplet4H
C-H3', 5'~2.9-3.1Triplet4H
N-H4'VariableBroad Singlet1H

Notes on Interpretation:

  • Pyrazole N-H: The proton on the pyrazole nitrogen (N1-H) is expected to be a broad singlet in the downfield region (10-14 ppm).[15] Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[15] A D₂O exchange experiment can confirm this assignment; upon adding a drop of D₂O to the NMR tube and shaking, the N-H signal will disappear.[15]

  • Pyrazole C-H: The two protons on the pyrazole ring (C3-H and C5-H) are chemically equivalent due to symmetry and will appear as a single singlet.

  • Piperazine C-H: The protons on the piperazine ring will appear as two triplets, corresponding to the methylene groups adjacent to the two different nitrogen atoms. Conformational exchange, such as chair-to-chair interconversion, can sometimes lead to broadened signals at room temperature.[17][18]

  • Piperazine N-H: The chemical shift of the piperazine N-H proton is highly variable and depends on the solvent, concentration, and temperature. It will also be a broad signal that disappears upon D₂O exchange.

Expected ¹³C NMR Chemical Shifts
Carbon(s) Position Expected δ (ppm)
C3, 5~130-135
C4~115-120
C2', 6'~48-52
C3', 5'~45-48

Notes on Interpretation:

  • The chemical shifts of the pyrazole carbons are in the aromatic region.

  • The piperazine carbons appear in the aliphatic region. The carbons adjacent to the pyrazole ring (C-2' and C-6') are expected to be slightly downfield compared to the carbons adjacent to the secondary amine (C-3' and C-5').

Advanced NMR Techniques

For more complex derivatives or in cases of signal overlap, 2D NMR experiments can be invaluable.[8]

Workflow for 2D NMR Analysis:

G cluster_1D 1D NMR cluster_2D 2D NMR (for complex cases) H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identify coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Assign protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Confirm assignments and connect fragments

Caption: Workflow for utilizing 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is useful for confirming the connectivity within the piperazine ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing a definitive link between the ¹H and ¹³C spectra.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyrazole and piperazine rings.[15]

Troubleshooting Common NMR Issues

  • Broad Peaks: This can be due to poor shimming, high sample concentration, the presence of paramagnetic impurities, or chemical exchange phenomena.[13] Re-shimming, diluting the sample, or running the experiment at a different temperature can help.

  • Unexpected Signals: The presence of tautomers in pyrazole derivatives can sometimes lead to more signals than expected.[15] Variable temperature NMR can help to investigate such dynamic processes.

  • Signal Overlap: If signals are overlapping, changing the solvent or utilizing 2D NMR techniques can help to resolve them.[13]

Conclusion

This application note provides a detailed guide for the NMR analysis of 1-(1H-Pyrazol-4-yl)piperazine. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently characterize this important medicinal chemistry scaffold. The use of advanced 2D NMR techniques can further aid in the unambiguous assignment of all proton and carbon signals, providing a solid foundation for the development of novel therapeutics.

References

  • Kühn, F., Wuest, M., & Wuest, F. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40798-40811.
  • Venkateswarlu, V., Kour, J., Aravinda Kumar, K. A., Verma, P. K., Lakshma Reddy, G., Hussain, Y., ... & Sawant, S. D. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(33), 6037-6041.
  • Yilmaz, F., & Ertas, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 49-57.
  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off).... Retrieved from [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 12(1), 1-6.
  • Al-Azmi, A., & Al-Awadi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • Matos, M. J. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Wuest, M., & Wuest, F. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 16, 2479-2491.
  • Kühn, F., Wuest, M., & Wuest, F. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3349.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Li, Y., Wang, R., & Liu, A. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectral Analysis of 1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR spectral data of 1H-pyrazole Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-pyrazole represents a fundamental heterocyclic building block in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib and Sildenafil. However, its NMR characterization presents a unique challenge due to annular tautomerism (prototropy). This phenomenon causes rapid exchange of the N-H proton between the two nitrogen atoms (


 and 

), rendering positions 3 and 5 chemically equivalent on the NMR timescale at room temperature.

This guide provides a definitive protocol for the acquisition, assignment, and interpretation of 1H and 13C NMR spectra of 1H-pyrazole, with specific focus on solvent-dependent tautomeric effects.

Theoretical Background: The Tautomeric Equilibrium

Unlike static heterocycles, 1H-pyrazole exists in a dynamic equilibrium. The proton on the nitrogen oscillates, making the molecule appear symmetrical in solution.

  • Static State (Theoretical):

    
     is pyrrole-like (sp3, H-bearing), and 
    
    
    
    is pyridine-like (sp2).[1] C3 and C5 should have distinct chemical shifts.
  • Dynamic State (Experimental): Rapid exchange averages the electronic environments of C3/C5 and H3/H5.

    • Observation: A simplified spectrum where H3 and H5 appear as a single signal (often a broad doublet or multiplet).[1]

Visualization of Tautomeric Flux

The following diagram illustrates the rapid proton exchange mechanism that leads to signal averaging.

Tautomerism T1 Tautomer A (1H-pyrazole) TS Transition State (Proton Transfer) T1->TS k1 (fast) Result Observed NMR Spectrum (Averaged Signals) T1->Result Time-Averaged Environment TS->T1 T2 Tautomer B (Identical Structure) TS->T2 k2 (fast) T2->TS T2->Result Time-Averaged Environment

Figure 1: Mechanism of annular tautomerism in 1H-pyrazole leading to signal equivalence at positions 3 and 5.[1]

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, concentration and solvent purity are critical.

  • Solvent Selection:

    • DMSO-d6 (Recommended): Excellent solubility; hydrogen bonding with the solvent slows proton exchange slightly, often yielding sharper signals for the NH proton compared to CDCl3.

    • CDCl3: Common, but trace acid/water can accelerate exchange, broadening the NH signal or making it disappear.

  • Concentration: 10–15 mg of 1H-pyrazole in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]

  • Temperature: 298 K (25°C).[1] Note: Lowering temperature to <230 K may be required to freeze tautomerism and observe distinct H3/H5 signals.[1]

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of the quaternary carbons in 13C experiments and accurate integration in 1H.
    
  • Scans (NS): 16 for 1H; 512–1024 for 13C.[1]

Spectral Data Analysis

1H NMR Data (DMSO-d6, 400 MHz)

In DMSO-d6, the spectrum is characterized by three distinct environments. The symmetry imposes equivalence on protons 3 and 5.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.60 – 13.10Broad Singlet1H-Exchangeable acidic proton.[1][2] Position varies with concentration/temp.
H-3 / H-5 7.60 – 7.80Doublet (d)2H

Deshielded by adjacent Nitrogen.[1] Averaged signal.
H-4 6.20 – 6.40Triplet (t)1H

Shielded (beta to nitrogens).[1][2] Splits into triplet due to coupling with H3 and H5.

Key Diagnostic Feature: The "Triplet" at ~6.3 ppm is actually a doublet-of-doublets (dd) where


, causing it to appear as a pseudo-triplet.
13C NMR Data (DMSO-d6, 100 MHz)

Due to the averaging effect, only two carbon signals are typically observed in the aromatic region.

PositionChemical Shift (

, ppm)
IntensityAssignment Logic
C-3 / C-5 133.0 – 134.5HighAveraged signal of C=N and C-N carbons.[1] Broadening may occur if exchange is intermediate.
C-4 104.0 – 105.5HighDistinctly upfield due to high electron density at the beta position.
Solvent Comparison (CDCl3 vs. DMSO-d6)

Solvent polarity significantly shifts the NH signal but has minimal effect on ring protons.

NucleusSignal

in CDCl3 (ppm)

in DMSO-d6 (ppm)
Note
1H NH10.0 – 13.5 (Variable)12.8 (Distinct)CDCl3 signal often lost to exchange.[1]
1H H-3/H-57.617.68Slight downfield shift in polar solvent.
1H H-46.326.26Minimal change.

Workflow for Structural Validation

Use this logic flow to confirm the identity of a pyrazole derivative vs. an isomer (e.g., imidazole).

ValidationWorkflow Start Acquire 1H NMR (DMSO-d6) CheckNH Is NH signal visible (>12 ppm)? Start->CheckNH D2O Perform D2O Shake CheckNH->D2O Yes (Broad) CheckSym Are aromatic signals symmetric (2:1 ratio)? CheckNH->CheckSym No (Exchange) D2O->CheckSym Signal Disappears Confirm Confirmed: 1H-Pyrazole Core CheckSym->Confirm Yes (H3/H5 equiv) Suspect Suspect: N-Substituted or Isomer CheckSym->Suspect No (Distinct H3/H5)

Figure 2: Decision tree for validating the 1H-pyrazole core structure using NMR.

Troubleshooting & Causality

Issue: "I cannot see the NH proton."
  • Cause: The NH proton is acidic (

    
    ) and undergoes rapid chemical exchange with trace water in the solvent.
    
  • Solution: Dry the sample and use a fresh ampoule of DMSO-d6 (100% isotopic purity). Alternatively, lower the temperature to 273 K to slow the exchange rate.

Issue: "H3 and H5 are appearing as broad humps."
  • Cause: Intermediate exchange rate (coalescence).[1] This often happens in CDCl3 at room temperature if the sample is slightly acidic or concentrated.

  • Solution: Switch to DMSO-d6 (stabilizes tautomers via H-bonding) or heat the sample to 320 K to push the system into the "fast exchange" limit, sharpening the average signal.

Issue: "The coupling constants are not resolved."
  • Cause: Field inhomogeneity or paramagnetic impurities.

  • Solution: Shim the magnet carefully. 1H-pyrazole signals are naturally complex (dd appearing as t); ensure acquisition time (AQ) is >3.0 sec to resolve the fine splitting of ~2.0 Hz.[1]

References

  • BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from .[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1668 (Pyrazole).[1] Retrieved from .[1]

  • Claramunt, R. M., et al. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678-684. .[1]

  • Alkorta, I., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. CONICET. Retrieved from .[1]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][5][6][7][8] .[1]

Sources

mass spectrometry of 1-(1H-Pyrazol-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Mass Spectrometry Analysis of 1-(1H-Pyrazol-4-yl)piperazine

Abstract

This application note details the physicochemical characterization, chromatographic separation, and mass spectrometric fragmentation of 1-(1H-Pyrazol-4-yl)piperazine (MW 152.19). As a polar, amphoteric building block frequently used in kinase inhibitor synthesis (e.g., JAK/STAT pathway modulators), this molecule presents specific challenges regarding retention on reversed-phase media and ionization competition. This guide provides a self-validating HILIC-MS/MS protocol, a comparative High-pH RP method, and a definitive fragmentation map to distinguish the target analyte from common synthetic regioisomers.

Physicochemical Profile & Ionization Logic

Understanding the molecule's behavior in solution is the prerequisite for successful MS method development.

PropertyValueImplication for MS Method
Formula C

H

N

Monoisotopic Mass: 152.1062 Da
Basicity (pKa)

(Piperazine): ~9.8

(Pyrazole): ~2.5
The secondary amine is highly basic. At pH < 9, the molecule is positively charged.[1] ESI+ is the mandatory mode.
Polarity (LogP) ~ -0.15 (Hydrophilic)Critical: The molecule will elute in the void volume (

) on standard C18 columns at low pH, causing ion suppression and poor quantitation.
Solubility High in H

O, MeOH
Diluents must match the initial mobile phase to prevent peak distortion (solvent effects).

Experimental Protocols

Protocol A: HILIC-MS/MS (Recommended)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar amines like piperazines without the need for ion-pairing reagents that contaminate MS sources.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Ammonium Formate (10 mM stock)

  • Formic Acid[2][3]

Chromatographic Conditions:

  • Column: ZIC-pHILIC or TSKgel Amide-80 (100 x 2.1 mm, 3 µm). Note: These stationary phases interact with the charged amines via electrostatic interactions and hydrogen bonding.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B (ACN) Event
0.0 90 Initial hold for partitioning
1.0 90 Injection
6.0 50 Elution of polar impurities
7.0 50 Wash
7.1 90 Re-equilibration (Critical in HILIC)

| 10.0 | 90 | End |

Sample Preparation: Dissolve 1 mg of analyte in 50:50 ACN:Water. Crucial Step: Dilute the final working standard (e.g., 100 ng/mL) in 90% ACN to match the initial mobile phase. Injecting a high-water content sample into a HILIC column will cause "breakthrough" and split peaks.

Protocol B: High-pH Reversed-Phase (Alternative)

Rationale: If HILIC is unavailable, increasing the pH above the pKa of the piperazine (pH > 10) suppresses ionization, neutralizing the molecule and increasing hydrophobicity for C18 retention.

  • Column: C18 with high-pH stability (e.g., XBridge C18 or Gemini NX).

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH

    
    OH).
    
  • Risk: High pH can degrade silica columns not designed for it; ensure column compatibility.

Mass Spectrometry & Fragmentation Mechanism

Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV (Lower voltage prevents in-source fragmentation of the labile piperazine ring).

  • Desolvation Temp: 450°C (High temp required to desolvate aqueous-rich droplets if using RP; 350°C sufficient for HILIC).

  • Cone Gas: 50 L/hr.

Fragmentation Pathway (MS/MS): The fragmentation of 1-(1H-Pyrazol-4-yl)piperazine ([M+H]+ = 153) follows distinct charge-remote and charge-site initiation pathways.

  • Primary Transition (m/z 153 → 110/111): Loss of the imine fragment (C

    
    H
    
    
    
    N) from the piperazine ring. This is the diagnostic "piperazine cleavage."
  • Secondary Transition (m/z 153 → 85/86): Cleavage of the C-N bond connecting the pyrazole and piperazine rings, leaving the piperazine cation.

  • Tertiary Transition (m/z 153 → 68): Formation of the pyrazole cation [C

    
    H
    
    
    
    N
    
    
    ]+.

MRM Transitions for Quantitation:

  • Quantifier: 153.1 → 111.1 (Collision Energy: 20 eV)

  • Qualifier: 153.1 → 68.1 (Collision Energy: 35 eV)

Visualization of Workflows & Pathways

Figure 1: Analytical Workflow & Decision Tree

Caption: Decision matrix for selecting HILIC vs. RP chromatography based on analyte polarity and available instrumentation.

Workflow Start Sample: 1-(1H-Pyrazol-4-yl)piperazine CheckLogP Check LogP (-0.15) Highly Polar / Basic Start->CheckLogP Decision Select Chromatography CheckLogP->Decision HILIC Protocol A: HILIC (ZIC-pHILIC / Amide) Mobile Phase: 90% ACN Decision->HILIC Best Retention RP_HighPH Protocol B: High pH RP (C18 @ pH 10.5) Mobile Phase: NH4HCO3 Decision->RP_HighPH Alternative RP_Acidic Standard Acidic C18 (Not Recommended) Risk: Void Elution Decision->RP_Acidic Avoid MS_Source ESI+ Source Capillary: 3.0 kV Temp: 350-450°C HILIC->MS_Source RP_HighPH->MS_Source Data Data Analysis Monitor m/z 153 -> 111, 68 MS_Source->Data

Figure 2: Fragmentation Logic (MS/MS)

Caption: Proposed collision-induced dissociation (CID) pathways for [M+H]+ m/z 153.

Fragmentation Precursor Precursor Ion [M+H]+ = 153 (Intact Molecule) Frag1 Fragment A m/z 111 (Loss of C2H4N) Precursor->Frag1 Ring Cleavage Frag2 Fragment B m/z 68 (Pyrazole Cation) Precursor->Frag2 Linker Cleavage Frag3 Fragment C m/z 86 (Piperazine Ring) Precursor->Frag3 Linker Cleavage Neutral1 - C2H4N (Imine) Frag1->Neutral1 Neutral2 - Piperazine Frag2->Neutral2 Neutral3 - Pyrazole Frag3->Neutral3

Impurity Profiling & Troubleshooting

Common Impurities:

  • Regioisomers: During synthesis (e.g., reaction of 4-chloropyrazole with piperazine), N-alkylation at the pyrazole nitrogen (1-(1H-pyrazol-1-yl)piperazine) is a common competitor to the desired C-alkylation.

    • Differentiation: The N-alkylated isomer typically elutes later in HILIC modes due to lower basicity of the blocked pyrazole nitrogen.

  • Dimerization: Bis(pyrazolyl)piperazine species (MW ~218) can form if stoichiometry is not controlled.

Self-Validating System Check:

  • Peak Shape Test: If the peak for m/z 153 shows significant tailing (Asymmetry > 1.5), the HILIC column requires re-equilibration (increase hold time at 90% B) or the buffer concentration is too low (increase to 20 mM).

  • Sensitivity Check: If the 153

    
     68 transition ratio varies >10% between runs, check for in-source fragmentation (reduce Cone Voltage).
    

References

  • National Institutes of Health (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Khalili, F., et al. (2009).[5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Zhu, N., et al. (2019).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

Sources

Application Note: Pharmacological Characterization of 1-(1H-Pyrazol-4-yl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the in vitro characterization of 1-(1H-Pyrazol-4-yl)piperazine (CAS: 721-50-6), a critical heterocyclic building block used in the synthesis of Janus Kinase (JAK) inhibitors, PARP inhibitors, and GPCR ligands. While often viewed merely as a synthetic intermediate, this scaffold possesses intrinsic hydrogen-bonding capabilities that mimic the adenine ring of ATP, making it a valuable fragment for Fragment-Based Drug Discovery (FBDD) .[1]

This guide provides two validated workflows:

  • TR-FRET Kinase Binding Assay: To determine the affinity of the scaffold for the ATP-binding pocket of JAK2/PAK4 kinases.

  • Cellular Cytotoxicity Profiling: To establish the baseline toxicity window using HepG2 cells prior to lead optimization.

Compound Profile & Handling

Rationale: The secondary amine on the piperazine ring and the NH on the pyrazole make this compound sensitive to pH and oxidative stress. Proper handling is required to prevent aggregation, which causes false positives in biochemical assays.[1]

PropertySpecification
Compound Name 1-(1H-Pyrazol-4-yl)piperazine
CAS Number 721-50-6
Molecular Weight 152.19 g/mol
Solubility Soluble in DMSO (>100 mM); Water (Moderate, pH dependent)
Storage -20°C (Desiccated); Avoid freeze-thaw cycles.
Stock Prep Prepare 100 mM stock in anhydrous DMSO. Sonicate for 5 mins.

Critical Handling Note:

  • Aggregation Check: This scaffold can form colloidal aggregates in aqueous buffers, leading to promiscuous inhibition.[1] Always include 0.01% Brij-35 or Tween-20 in assay buffers to disrupt non-specific aggregates.

Protocol A: TR-FRET Competitive Binding Assay

Target: JAK2 (Janus Kinase 2) or PAK4 (p21-Activated Kinase 4) Methodology: LanthaScreen™ Eu Kinase Binding Assay

3.1 Principle

This assay measures the ability of 1-(1H-Pyrazol-4-yl)piperazine to displace a fluorophore-labeled "Tracer" from the kinase ATP pocket.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[2]

  • Acceptor: AlexaFluor™ 647-labeled Kinase Tracer (binds to ATP pocket).

  • Signal: High FRET signal indicates the Tracer is bound.[2] A decrease in FRET indicates the test compound has displaced the Tracer.[2][3]

3.2 Reagents & Instrumentation
  • Kinase: Recombinant human JAK2 (catalytic domain), GST-tagged.[1]

  • Antibody: Eu-anti-GST Antibody.

  • Tracer: Kinase Tracer 236 (Staurosporine-red conjugate).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]

  • Plate: White 384-well low-volume NBS (Non-Binding Surface) microplate.

  • Reader: Multi-mode reader with TR-FRET module (e.g., PHERAstar, EnVision).[1]

3.3 Experimental Workflow

Step 1: Compound Titration

  • Prepare a 16-point dilution series of 1-(1H-Pyrazol-4-yl)piperazine in 100% DMSO.

    • Start Conc: 10 mM (High concentration required for fragment screening).

    • Dilution Factor: 1:2 serial dilution.

  • Transfer 100 nL of compound to the 384-well plate using an acoustic dispenser (Echo) or pin tool.

    • Final Assay DMSO: 1%.

Step 2: Master Mix Preparation

  • Mix A (Kinase/Ab): Dilute JAK2 Kinase to 5 nM and Eu-Antibody to 2 nM in Assay Buffer.

  • Mix B (Tracer): Dilute Tracer 236 to 10 nM in Assay Buffer.

Step 3: Assay Reaction

  • Add 5 µL of Mix A (Kinase/Ab) to the plate containing compounds.

  • Add 5 µL of Mix B (Tracer) to the plate.

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate: 60 minutes at Room Temperature (20-25°C), protected from light.

Step 4: Detection Read on TR-FRET compatible reader:

  • Excitation: 340 nm (Europium)[1][2]

  • Emission 1 (Donor): 615 nm[1]

  • Emission 2 (Acceptor): 665 nm[1]

  • Integration Delay: 100 µs (Crucial to eliminate compound autofluorescence).

3.4 Data Analysis & Self-Validation

Calculate the Emission Ratio (ER):


[1]

Self-Validating Controls:

  • Z-Prime (Z'): Must be > 0.5. Calculated using "No Compound" (Max FRET) and "Excess Inhibitor" (Min FRET, e.g., 10 µM Staurosporine).

  • Solubility Control: If the 615 nm (Donor) signal drops by >20% compared to DMSO controls, the compound is quenching the donor or precipitating (Quench Artifact). Discard data points with low donor signal.

Protocol B: Cytotoxicity Profiling (Safety)

Methodology: ATP-based Luminescence (CellTiter-Glo®) Cell Line: HepG2 (Liver hepatocellular carcinoma) - Standard for metabolic toxicity.

4.1 Workflow
  • Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white clear-bottom plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add 1-(1H-Pyrazol-4-yl)piperazine (dilution series 100 µM to 10 nM). Incubate for 48 hours .

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: 10 µM Puromycin (100% kill).

  • Detection: Equilibrate plate to RT. Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins; incubate 10 mins.

  • Read: Measure Total Luminescence (Integration time: 0.5s).

Visualization: Screening Workflow

The following diagram illustrates the logical flow for characterizing the scaffold, including the critical "Go/No-Go" decision points based on solubility and donor quenching.

G cluster_0 Assay Workflows Start Compound Stock (100 mM DMSO) QC QC Check: Solubility & Aggregation Start->QC TRFRET Protocol A: TR-FRET (Kinase Binding) QC->TRFRET Pass Cyto Protocol B: Cytotoxicity (HepG2 Viability) QC->Cyto Parallel Analysis Data Analysis (Calculate Ratio 665/615) TRFRET->Analysis Validation Artifact Check: Is Donor (615nm) < 80% Control? Analysis->Validation Valid Valid Hit: Calculate Kd / IC50 Validation->Valid No (Signal Stable) Invalid Invalid: Quencher / Precipitate Validation->Invalid Yes (Signal Drop)

Caption: Workflow for scaffold validation. Note the critical artifact check (Yellow Diamond) to rule out false positives caused by compound precipitation or fluorescence quenching.

Expected Results & Interpretation
ParameterExpected Outcome for ScaffoldInterpretation
Binding Affinity (IC50) 10 µM - 200 µMTypical for a fragment. High affinity (<1 µM) suggests aggregation artifact.
Hill Slope 0.8 - 1.2Deviations indicate non-specific binding or stoichiometry issues.
Cytotoxicity (CC50) > 100 µMThe scaffold should be non-toxic. Toxicity indicates off-target reactivity.

Scientific Insight: If the IC50 in the TR-FRET assay is < 5 µM but the Hill Slope is > 2.0, the compound is likely acting as a "Pan-Assay Interference Compound" (PAINS) via colloidal aggregation. Repeat the assay with 0.05% Triton X-100 to confirm.

References
  • Fragment-Based Screening: "LanthaScreen™ Eu Kinase Binding Assay for GAK." Thermo Fisher Scientific Application Notes.

  • Scaffold Chemistry: "Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors." Molecules, 2020.[1][4]

  • Assay Validation: "Binding kinetics: high throughput assay for kinase inhibitors." BMG LABTECH Application Note.

  • Compound Data: "1-(1H-Pyrazol-4-yl)piperazine Compound Summary." PubChem. [1]

Sources

Application Notes: The Use of 1-(1H-Pyrazol-4-yl)piperazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(1H-Pyrazol-4-yl)piperazine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors. This privileged structure masterfully combines the hinge-binding capabilities of the pyrazole ring with the versatile physicochemical and pharmacokinetic properties imparted by the piperazine moiety. This guide provides an in-depth exploration of the scaffold's strategic importance, detailing its molecular rationale, key kinase targets, and comprehensive, field-tested synthetic protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Value of the Pyrazolylpiperazine Scaffold

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for drug discovery.[1] The development of small molecule kinase inhibitors often relies on the identification of "privileged scaffolds"—core molecular frameworks that can bind to multiple targets with high affinity.

The 1-(1H-Pyrazol-4-yl)piperazine motif is a quintessential example of such a scaffold. Its value lies in the synergistic combination of its two constituent heterocycles:

  • The Pyrazole Moiety: This five-membered aromatic ring is an exceptional "hinge-binder."[2][3][4] It mimics the adenine base of ATP, forming one or more critical hydrogen bonds with the backbone amide groups of the kinase hinge region.[3][5] This interaction anchors the inhibitor within the ATP-binding pocket, providing a strong foundation for potency.

  • The Piperazine Moiety: This saturated heterocycle serves multiple strategic functions. Firstly, it often enhances aqueous solubility, a common challenge in kinase inhibitor development. Secondly, the distal nitrogen atom (N4) acts as a versatile synthetic handle or "exit vector."[6] This allows chemists to systematically introduce a wide array of substituents to explore the solvent-exposed region of the ATP pocket, thereby fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

This guide will dissect the application of this scaffold, providing both the theoretical underpinnings and the practical methodologies required for its successful implementation in a kinase inhibitor discovery program.

Molecular Rationale and Key Kinase Targets

The effectiveness of the pyrazolylpiperazine scaffold is not accidental; it is rooted in its ability to satisfy key pharmacophoric requirements for kinase binding.

Interaction with the Kinase ATP-Binding Site

The canonical binding mode involves the pyrazole ring occupying the adenine-binding region, while the piperazine linker projects towards the solvent front.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolylpiperazine Inhibitor hinge Hinge Region (e.g., Glu, Cys, Met) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region pyrazole Pyrazole Ring pyrazole->hinge H-Bonds (Key for Potency) piperazine Piperazine Linker pyrazole->piperazine R_group R-Group (for Selectivity/Potency) piperazine->R_group R_group->solvent_front van der Waals & Hydrophobic Interactions

Caption: Conceptual binding mode of the pyrazolylpiperazine scaffold.

The N-H and one of the nitrogen atoms of the pyrazole ring typically form hydrogen bonds with the kinase hinge backbone. The piperazine ring then orients appended R-groups toward the outer portion of the binding cleft, where interactions can be tailored to achieve selectivity against other kinases.

Targeted Kinase Families

Derivatives of this scaffold have shown potent activity against a range of important kinase targets implicated in oncology and inflammatory diseases.

Kinase Target FamilySpecific ExamplesTherapeutic AreaCitation(s)
MAP Kinases p38α, JNKInflammation, Cancer[7][8][9][10][11][12]
CDKs CDK2, CDK9Cancer[13][14][15][16]
JAK Kinases JAK2Myeloproliferative Neoplasms, Inflammation[5][17]
Checkpoint Kinases CHK1Cancer (DNA Damage Response)[6]
BMP Receptors BMPR2Pulmonary Arterial Hypertension[1]

This versatility underscores the "privileged" nature of the scaffold, making it a valuable starting point for new discovery projects.

Synthetic Strategies and Detailed Protocols

The synthesis of kinase inhibitors using the 1-(1H-pyrazol-4-yl)piperazine core generally follows a convergent strategy. The core scaffold is first synthesized or procured, and then coupled to a suitably functionalized (hetero)aromatic system.

G cluster_coupling Key Coupling Reactions start Starting Materials (Pyrazole & Piperazine Precursors) core Synthesis of 1-(1H-Pyrazol-4-yl)piperazine (Core Scaffold) start->core snar SNA_r_ core->snar buchwald Buchwald-Hartwig Amination core->buchwald heterocycle Functionalized Heterocycle (e.g., Dichloropyrimidine) heterocycle->snar heterocycle->buchwald suzuki Suzuki Coupling heterocycle->suzuki final Final Kinase Inhibitor snar->final buchwald->final suzuki->final eval Purification, Characterization & Biological Evaluation final->eval

Caption: General synthetic workflow for pyrazolylpiperazine inhibitors.

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

This protocol describes a common method for synthesizing substituted 1-(1H-pyrazol-4-yl)piperazine derivatives, which are key intermediates.[18]

Objective: To synthesize 1-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine via reductive amination.

Materials and Reagents:

ReagentFormulaMWSupplier
1-Phenyl-1H-pyrazole-4-carbaldehydeC₁₀H₈N₂O172.18Commercial
PiperazineC₄H₁₀N₂86.14Commercial
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Commercial
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Acetic AcidCH₃COOH60.05Glacial

Procedure:

  • To a stirred solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M), add piperazine (1.2 eq).

  • Add glacial acetic acid (2.0 eq) to the mixture and stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • The crude product can be purified by flash column chromatography on silica gel using a DCM/Methanol gradient (e.g., 100:0 to 90:10) containing 1% triethylamine to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality & Troubleshooting:

  • Why acetic acid? It catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial aldehyde.

  • Why portion-wise addition of the reducing agent? Sodium triacetoxyborohydride can react exothermically with the acidic medium. Slow addition at 0 °C controls the reaction rate and prevents overheating.

  • Troubleshooting: If the reaction stalls, a small additional charge of sodium triacetoxyborohydride can be added. If significant starting material remains, ensure the quality of the reducing agent, as it is moisture-sensitive.

Protocol 2: Elaboration via Nucleophilic Aromatic Substitution (SNAr)

This is one of the most robust and widely used methods for coupling the piperazine core to a heteroaromatic system, such as a pyrimidine.[1][19]

Objective: To synthesize a 2-((4-(pyrazol-4-yl)piperazin-1-yl)pyrimidin-4-yl)amine derivative.

Materials and Reagents:

ReagentFormulaMWSupplier
1-(1H-Pyrazol-4-yl)piperazineC₇H₁₂N₄152.20Protocol 1/Commercial
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.98Commercial
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Anhydrous
Isopropanol (IPA) or N-ButanolC₃H₈O / C₄H₁₀O-Anhydrous
Ammonium HydroxideNH₄OH35.0428-30% solution

Procedure:

Step A: First SNAr Reaction

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol (0.1 M).

  • Add 1-(1H-Pyrazol-4-yl)piperazine (1.0 eq) followed by DIPEA (2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by LC-MS for the formation of the mono-substituted intermediate.

  • Upon completion, cool the reaction to room temperature. The product may precipitate. If so, filter the solid and wash with cold isopropanol. Otherwise, concentrate the mixture under reduced pressure.

  • Purify the intermediate by flash chromatography (DCM/MeOH or EtOAc/Hexanes) to obtain 4-chloro-2-(4-(1H-pyrazol-4-yl)piperazin-1-yl)pyrimidine.

Step B: Second SNAr Reaction (Amination)

  • Place the intermediate from Step A (1.0 eq) in a sealed pressure vessel.

  • Add a solution of ammonium hydroxide in ethanol (e.g., 2M, 5.0 eq) or another desired amine.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours. (Caution: Use a blast shield) .

  • Monitor the reaction by LC-MS. Upon completion, cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

Purification and Characterization:

  • Purify the crude final product by reverse-phase HPLC or flash chromatography to yield the target kinase inhibitor.

  • Confirm structure and purity via NMR and HRMS.

Causality & Self-Validation:

  • Why DIPEA? It is a non-nucleophilic base that scavenges the HCl byproduct without competing with the piperazine nucleophile.

  • Why a sealed vessel for amination? To maintain the concentration of the volatile amine (ammonia) and to allow for heating above the solvent's boiling point, which accelerates the reaction.

  • Validation: An LC-MS check after Step A is critical to confirm the formation of the mono-substituted product before proceeding to the more forcing conditions of Step B.

Workflow for Inhibitor Synthesis and Evaluation

A successful kinase inhibitor program integrates synthesis with rigorous biological testing in a cyclical process of design, synthesis, and evaluation.

G design In Silico Design & SAR Analysis synthesis Synthesis of Analog (Protocols 1 & 2) design->synthesis purify Purification & QC (HPLC, NMR, HRMS) synthesis->purify biochem Biochemical Assay (Kinase IC50) purify->biochem biochem->design Feedback Loop for Next Generation cellular Cellular Assay (e.g., p-Substrate Levels, Anti-proliferative GI50) biochem->cellular Potent Hits cellular->design Feedback Loop for Next Generation invivo In Vivo Studies (PK/PD, Efficacy) cellular->invivo Active Compounds invivo->design Feedback Loop for Next Generation lead Lead Optimization invivo->lead

Caption: Integrated workflow from inhibitor synthesis to lead optimization.

This iterative process, guided by structure-activity relationship (SAR) data, allows for the systematic optimization of potency, selectivity, and drug-like properties.[20][21]

Conclusion

The 1-(1H-Pyrazol-4-yl)piperazine scaffold represents a highly validated and strategically powerful starting point for the design of novel kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region, combined with the synthetic tractability of the piperazine moiety, provides an efficient platform for generating potent and selective drug candidates. The protocols and strategies outlined in this guide offer a robust framework for researchers to harness the full potential of this exceptional molecular scaffold in their drug discovery endeavors.

References

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. Available from: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(21), 7578. Available from: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Available from: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(21), 17743–17754. Available from: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2022). Bioorganic Chemistry, 128, 106093. Available from: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry, 45(14), 2994-3008. Available from: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong. Available from: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][13][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports, 12(1), 11677. Available from: [Link]

  • Synthetic pathways for compounds 7–9. Reagents and conditions: (i) ethyl cyanoacetate, 5 h. (n.d.). ResearchGate. Available from: [Link]

  • Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. (2006). Bioorganic & Medicinal Chemistry Letters, 16(2), 449-452. Available from: [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1277-1284. Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). Journal of Biomolecular Structure and Dynamics, 1-19. Available from: [Link]

  • Pyrazole p38 MAP kinase inhibitor. (n.d.). Google Patents.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Molecules, 27(18), 5928. Available from: [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. (n.d.). ResearchGate. Available from: [Link]

  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). Journal of Medicinal Chemistry, 46(22), 4676-86. Available from: [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. Available from: [Link]

  • Structure-Activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ACS Infectious Diseases. Available from: [Link]

  • Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode. (2012). ACS Medicinal Chemistry Letters, 3(2), 129-133. Available from: [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. (2021). RSC Medicinal Chemistry, 12(11), 1877-1885. Available from: [Link]

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-61. Available from: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (n.d.). Google Patents.
  • Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Bentham Science. Available from: [Link]

  • Designing of kinase hinge binders: A medicinal chemistry perspective. (n.d.). Semantic Scholar. Available from: [Link]

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-73. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules, 26(23), 7331. Available from: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

Sources

Application Note & Protocol Guide: Development of 1-(1H-Pyrazol-4-yl)piperazine Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for developing 1-(1H-Pyrazol-4-yl)piperazine-based anti-inflammatory agents.

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: The Rationale for a Hybrid Scaffold Approach

Inflammation is a fundamental biological response essential for host defense, but its dysregulation underlies a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[1] A primary goal in medicinal chemistry is the development of novel anti-inflammatory agents with improved efficacy and safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The pyrazole scaffold is a cornerstone in this effort, forming the core of well-established drugs like the selective COX-2 inhibitor, Celecoxib.[2][3] Pyrazole derivatives are well-documented for their potent inhibition of key inflammatory mediators.[1][4][5]

The piperazine moiety is another privileged scaffold in drug discovery, known to enhance pharmacokinetic properties such as solubility and bioavailability, and to provide a versatile linker for interacting with biological targets.[6][7] By combining the 1H-pyrazol-4-yl core, known for its anti-inflammatory pharmacophore, with a piperazine ring, we aim to create a new chemical space of compounds. This hybrid strategy is designed to optimize target engagement, improve drug-like properties, and potentially discover novel mechanisms of action for treating inflammatory diseases.

This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this promising class of compounds.

Section 1: Key Inflammatory Pathways & Therapeutic Targets

The anti-inflammatory effects of pyrazole-based compounds are often exerted through the modulation of critical signaling pathways and enzymes in the inflammatory cascade.[8] Understanding these mechanisms is crucial for rational drug design and interpreting biological data.

1.1 Cyclooxygenase (COX) Enzymes Cyclooxygenase (COX) enzymes catalyze the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is an inducible isoform that is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a validated strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2] The pyrazole scaffold is a prominent feature in many selective COX-2 inhibitors.[9][10]

1.2 The NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[11][12] It functions as a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[11][13][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14][15] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[14][15] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[14] Inhibition of the NF-κB pathway is a highly attractive strategy for developing potent anti-inflammatory drugs.[8][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation IkB_NFkB->Proteasome Ubiquitination DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Gene Transcription Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor Receptor->IKK Activation Proteasome->IkB Degrades IκB

Caption: The canonical NF-κB signaling pathway in inflammation.

Section 2: Synthesis of 1-(1H-Pyrazol-4-yl)piperazine Derivatives

A common and versatile method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[16] To generate the target 1-(1H-Pyrazol-4-yl)piperazine scaffold, a multi-step synthesis can be employed, starting with the formation of a pyrazole ring bearing a suitable functional group at the C4 position for subsequent coupling with piperazine.

2.1 General Synthetic Workflow The workflow involves three main stages:

  • Pyrazole Core Synthesis: Formation of a 4-formylpyrazole intermediate.

  • Piperazine Coupling: Reductive amination of the pyrazole aldehyde with a desired piperazine derivative.

  • Purification and Characterization: Isolation and structural verification of the final product.

Synthesis_Workflow Start Starting Materials (1,3-Dicarbonyl, Hydrazine) Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Intermediate 4-Formylpyrazole Intermediate Vilsmeier->Intermediate ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Intermediate->ReductiveAmination Piperazine Piperazine Derivative Piperazine->ReductiveAmination Crude Crude Product ReductiveAmination->Crude Purification Purification (Column Chromatography) Crude->Purification Final Final Compound 1-(1H-Pyrazol-4-yl)piperazine Purification->Final Characterization Characterization (NMR, MS, HRMS) Final->Characterization

Caption: General workflow for the synthesis of target compounds.

2.2 Protocol: Synthesis of a Representative Compound This protocol describes the synthesis of 1-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)piperazine.

Part A: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Principle: This step utilizes the Vilsmeier-Haack reaction, a standard method for formylating electron-rich aromatic and heterocyclic rings. A Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

  • Materials:

    • 1,3-diphenyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Magnetic stirrer, round-bottom flasks, ice bath, separatory funnel

  • Procedure:

    • Set up a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

    • To the flask, add anhydrous DMF (3 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve 1,3-diphenyl-1H-pyrazole (1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by saturated NaHCO₃ solution until the pH is ~8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate.

Part B: Reductive Amination with Piperazine

  • Principle: This step couples the aldehyde intermediate with piperazine. The aldehyde and amine form a transient iminium ion, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride (STAB), to form the stable amine product. STAB is preferred as it is less basic and more selective than other hydrides like NaBH₄.

  • Materials:

    • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (from Part A)

    • Piperazine (protected, e.g., tert-butyl piperazine-1-carboxylate, or excess piperazine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask, add the pyrazole aldehyde (1 eq.), piperazine (1.5-2 eq.), and anhydrous DCE.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding saturated NaHCO₃ solution.

    • Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the final compound.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Section 3: In Vitro Anti-inflammatory Evaluation

A tiered screening approach is recommended, starting with enzymatic and cell-based assays to determine potency and preliminary mechanism of action.

3.1 Protocol: COX-1/COX-2 Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The activity is determined colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Materials:

    • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)

    • Recombinant human COX-1 and COX-2 enzymes

    • Heme

    • Arachidonic acid (substrate)

    • TMPD (colorimetric probe)

    • Test compounds dissolved in DMSO

    • Celecoxib (selective COX-2 inhibitor control), Indomethacin (non-selective control)

    • 96-well microplate, microplate reader

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl and heme.

    • In a 96-well plate, add buffer, enzyme (either COX-1 or COX-2), and either the test compound (at various concentrations) or a vehicle control (DMSO).

    • Incubate for 15 minutes at 25 °C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Immediately read the absorbance at 595 nm every minute for 5-10 minutes.

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition vs. log[concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

3.2 Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). NO production is quantified indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM media with 10% FBS

    • LPS (from E. coli)

    • Griess Reagent System

    • Test compounds dissolved in DMSO

    • L-NMMA (iNOS inhibitor control)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess kit) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess kit) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the IC₅₀ for NO inhibition. A parallel cell viability assay (e.g., MTT or PrestoBlue) must be run to ensure that the observed inhibition is not due to cytotoxicity.

3.3 Data Summary and Interpretation

Quantitative data from in vitro assays should be tabulated for clear comparison between compounds.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹NO Inhibition IC₅₀ (µM)²
PZ-Pip-01 25.40.151691.2
PZ-Pip-02 > 501.8> 275.7
PZ-Pip-03 15.212.51.222.4
Celecoxib 15.00.053000.8
Indomethacin 0.12.50.0415.1

¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2. ² IC₅₀ values should be confirmed as non-cytotoxic at the effective concentration.

  • Interpretation: In this hypothetical data, PZ-Pip-01 emerges as a potent and selective COX-2 inhibitor with strong activity in the cellular NO production assay, making it a high-priority candidate for in vivo testing.

Section 4: In Vivo Anti-inflammatory Efficacy

Promising candidates from in vitro screening must be evaluated in a relevant animal model of inflammation.

4.1 Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard and widely used model for acute inflammation.[6][17] Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling indicates its in vivo anti-inflammatory potential.[5][18]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-220 g)

    • Carrageenan (1% w/v in sterile saline)

    • Test compound, formulated in a suitable vehicle (e.g., 0.5% CMC-Na)

    • Indomethacin (positive control, e.g., 10 mg/kg)

    • Plebysmometer or digital calipers

    • Oral gavage needles

  • Procedure:

    • Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before dosing, with water ad libitum.

    • Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at least 3 doses, e.g., 10, 30, 100 mg/kg).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

    • Administer the test compounds and controls orally (p.o.) via gavage.

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak inflammation (usually 3-4 hours): % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). Determine the ED₅₀ (the dose causing 50% inhibition of edema).

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatize Animal Acclimatization & Fasting Grouping Random Grouping (Vehicle, Control, Test) Acclimatize->Grouping Paw_Initial Measure Initial Paw Volume (V₀) Grouping->Paw_Initial Dosing Oral Dosing (p.o.) Carrageenan Carrageenan Injection (1 hr post-dosing) Dosing->Carrageenan Paw_Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hrs Carrageenan->Paw_Measure Calc_Edema Calculate Edema (Vₑ = Vₜ - V₀) Calc_Inhibit Calculate % Inhibition vs. Vehicle Calc_Edema->Calc_Inhibit Stats Statistical Analysis (ANOVA) Calc_Inhibit->Stats

Sources

Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 1-(1H-Pyrazol-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrazol-Piperazine Scaffold

The 1-(1H-Pyrazol-4-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). Derivatives have shown potential as anxiolytics, antidepressants, antipsychotics, and analgesics, largely through their interaction with aminergic neurotransmitter systems.[1][2][3] Specifically, many of these compounds exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, such as the 5-HT1A, 5-HT7, and D2 subtypes.[4][5][6]

Translating the promise of these derivatives from in vitro binding assays to clinical efficacy requires rigorous in vivo evaluation. Animal models are indispensable tools in this process, allowing for the assessment of a compound's therapeutic potential, pharmacokinetic profile, and safety margin in a complex biological system.[7] This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of novel 1-(1H-Pyrazol-4-yl)piperazine derivatives, designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring robust and interpretable data generation.

Part 1: Foundational Strategy for In Vivo Characterization

A successful in vivo testing campaign is built on a logical progression of experiments. Before embarking on complex efficacy models, it is critical to establish a foundational understanding of the compound's behavior in the animal.

Logical Experimental Workflow

The path from a novel compound to a well-characterized preclinical candidate involves several key stages. The following workflow provides a strategic sequence for evaluation.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: In-Depth Profiling cluster_3 Phase 4: Candidate Selection A Compound Synthesis & QC B Acute Toxicity & Dose-Range Finding A->B Test Article Ready C Behavioral Models (e.g., EPM, FST, NOR) B->C Establish MTD & Dose Levels D Pharmacokinetic (PK) Studies C->D Identify Active Doses G Data Integration & Lead Candidate Selection C->G E Repeated-Dose Toxicity D->E Inform Dosing Regimen F Mechanism of Action (e.g., Receptor Occupancy) D->F E->G F->G G start Hypothesized Target/Effect? anxiety Anxiolytic (e.g., 5-HT1A Agonism) start->anxiety depression Antidepressant (e.g., 5-HT7 Antagonism) start->depression psychosis Antipsychotic (e.g., D2 Antagonism) start->psychosis cognition Cognitive Enhancement start->cognition epm Elevated Plus Maze (EPM) anxiety->epm Primary Model fst Forced Swim Test (FST) depression->fst Primary Model apo Apomorphine-Induced Stereotypy psychosis->apo Primary Model nor Novel Object Recognition (NOR) cognition->nor Primary Model

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-Pyrazol-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-Pyrazol-4-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. We will delve into the practical aspects of improving yield, minimizing impurities, and understanding the underlying chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

Question: Why is my yield of 1-(1H-Pyrazol-4-yl)piperazine consistently low when using a Buchwald-Hartwig amination approach?

Answer:

Low yields in the Buchwald-Hartwig amination are a common issue and can often be traced back to several key factors related to the catalyst system, reaction conditions, and starting material quality. The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, but its success is highly dependent on the careful optimization of its parameters.[1][2]

Potential Causes and Solutions:

  • Catalyst and Ligand Inefficiency: The choice of palladium precursor and phosphine ligand is critical. Not all ligand-metal combinations are equally effective for coupling with a heteroaromatic halide like a 4-halopyrazole.

    • Expert Insight: For electron-rich heterocycles like pyrazole, sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. Ligands such as tBuDavePhos have been shown to be effective in the C-N coupling of amines with 4-halo-1-tritylpyrazoles.[3][4]

    • Troubleshooting Protocol:

      • Screen Ligands: If you are using a general-purpose ligand like BINAP or DPEPhos with limited success, consider screening more specialized Buchwald-Hartwig ligands (e.g., XPhos, SPhos, tBuDavePhos).

      • Use a Pre-catalyst: Palladium pre-catalysts, which are air- and moisture-stable, can improve reaction reproducibility and efficiency by ensuring a consistent source of active Pd(0).[1]

      • Vary Catalyst Loading: While a typical catalyst loading is 1-2 mol%, increasing it to 5 mol% can sometimes improve yields, especially if catalyst deactivation is occurring.

  • Inadequate Base: The choice and stoichiometry of the base are crucial for the deprotonation of the amine and the regeneration of the active catalyst.

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, the compatibility of the base with other functional groups on your starting materials must be considered. Weaker bases like K₂CO₃ can be used but may require higher temperatures and longer reaction times.[5]

    • Troubleshooting Protocol:

      • Base Screening: Test different bases such as NaOtBu, K₃PO₄, and Cs₂CO₃.

      • Ensure Anhydrous Conditions: The base should be freshly opened or dried before use, as moisture can hydrolyze the base and deactivate the catalyst.

  • Reaction Temperature and Time: Buchwald-Hartwig couplings with 4-halopyrazoles can be sluggish and may require elevated temperatures to proceed efficiently.[3][4]

    • Expert Insight: Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields by rapidly reaching and maintaining high temperatures.[3][4]

    • Troubleshooting Protocol:

      • Optimize Temperature: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.

      • Consider Microwave Synthesis: If available, a microwave reactor can significantly reduce reaction times from hours to minutes and improve yields.[3][4]

  • Starting Material Quality: The purity of your 4-halopyrazole and piperazine is paramount.

    • Expert Insight: Halogenated pyrazoles can be susceptible to degradation. Ensure the starting material is pure and free of any acidic impurities that could quench the base or interfere with the catalyst. The piperazine should be anhydrous.

    • Troubleshooting Protocol:

      • Re-purify Starting Materials: Purify the 4-halopyrazole by recrystallization or column chromatography. Distill piperazine if it is not anhydrous.

      • Protecting Groups: If the N-H of the pyrazole is unprotected, it can complicate the reaction. Using an N-protected pyrazole, such as an N-trityl or N-Boc derivative, can prevent side reactions and improve the desired coupling at the C4 position. The protecting group can be removed in a subsequent step.[3][4]

Question: I am observing significant amounts of a dehalogenated pyrazole byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a dehalogenated pyrazole is a common side reaction in palladium-catalyzed cross-coupling reactions and is often attributed to a competing reaction pathway known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing coupling with the amine.

Mechanism of Hydrodehalogenation:

This side reaction can occur through β-hydride elimination from the palladium-amide complex, which competes with the desired reductive elimination step.[2]

Solutions:

  • Ligand Choice: The use of bulky, electron-rich ligands can favor the reductive elimination pathway over β-hydride elimination.

    • Expert Insight: Ligands with large steric hindrance, such as XPhos or tBuXPhos, can accelerate the C-N bond-forming reductive elimination, thus minimizing the time available for competing side reactions.

  • Amine Equivalents: Using a slight excess of the amine can help to push the equilibrium towards the desired coupling product.

  • Reaction Conditions: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes disfavor the hydrodehalogenation pathway.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 1-(1H-Pyrazol-4-yl)piperazine?

The most prevalent and versatile method for the synthesis of 1-(1H-Pyrazol-4-yl)piperazine is the Buchwald-Hartwig amination .[2] This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-halopyrazole with piperazine.[3][4]

Another approach is through nucleophilic aromatic substitution (SNA_r) , although this is generally less common for electron-rich pyrazoles unless the ring is activated by strongly electron-withdrawing groups.

A multi-step synthesis could also involve the construction of the pyrazole ring on a precursor already containing the piperazine moiety. This can be achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8]

How can I effectively purify the final product, 1-(1H-Pyrazol-4-yl)piperazine?

Purification of 1-(1H-Pyrazol-4-yl)piperazine can be challenging due to its basic nature and potential for water solubility.

  • Column Chromatography: This is a standard method for purification.

    • Expert Insight: Due to the basicity of the piperazine nitrogen, tailing on silica gel is a common issue. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. A typical eluent system would be a gradient of dichloromethane/methanol with a small percentage of triethylamine.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material.

    • Expert Insight: Solvents to consider for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the specific substitution pattern of your pyrazole.

  • Acid-Base Extraction: The basic nature of the piperazine ring allows for purification via acid-base extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the piperazine and move the product into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate the product, causing it to precipitate or be extractable back into an organic solvent.

What are the key safety precautions to consider during the synthesis?
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (nitrogen or argon).

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with care in a dry environment.

  • Solvents: Use anhydrous solvents, as moisture can significantly impact the reaction's success. Many organic solvents are flammable and should be handled away from ignition sources.

Data and Protocols

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
ParameterCondition ACondition BCondition C
Palladium Source Pd₂(dba)₃Pd(OAc)₂G3-XPhos Precatalyst
Ligand XPhostBuDavePhos(integrated in precatalyst)
Base NaOtBuK₃PO₄LHMDS
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Typical Yield HighModerate to HighHigh
Experimental Protocol: Buchwald-Hartwig Synthesis of N-Boc-1-(1H-Pyrazol-4-yl)piperazine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-iodo-1H-pyrazole (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst (e.g., G3-XPhos Precatalyst, 0.02 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient with 0.1% triethylamine).

Visual Workflow

Diagram 1: General Workflow for the Synthesis and Purification of 1-(1H-Pyrazol-4-yl)piperazine

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (4-Halopyrazole, Piperazine) reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent, Heat) start->reaction quench Reaction Quenching & Filtration reaction->quench extraction Aqueous Workup / Extraction quench->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization (optional) chromatography->recrystallization product Pure 1-(1H-Pyrazol-4-yl)piperazine recrystallization->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: A typical workflow for the synthesis of 1-(1H-Pyrazol-4-yl)piperazine.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • 5-Benzo[3][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. [Link]

  • 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PMC. [Link]

Sources

Technical Support Center: Purification of 1-(1H-Pyrazol-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(1H-Pyrazol-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we will dissect common purification hurdles and provide robust, field-tested solutions to empower you to achieve the desired purity and yield in your experiments.

Introduction to the Challenges

1-(1H-Pyrazol-4-yl)piperazine is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. However, its purification is frequently complicated by a combination of its inherent physicochemical properties and the potential for impurity generation during synthesis. The primary challenges stem from the compound's high polarity and basicity, its hygroscopic nature, and the formation of structurally similar impurities.[1] This guide will provide a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification of 1-(1H-Pyrazol-4-yl)piperazine, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield After Crystallization

Symptom: A significant portion of your product remains in the mother liquor after cooling and filtration, leading to a lower than expected isolated product mass.[1]

Possible Causes & Solutions:

  • High Solubility in the Chosen Solvent: The high polarity of 1-(1H-Pyrazol-4-yl)piperazine can lead to significant solubility even in cold solvents.

    • Solution: Experiment with anti-solvent precipitation. After dissolving your crude product in a minimal amount of a good solvent (e.g., methanol, ethanol), slowly add a non-polar anti-solvent (e.g., hexane, heptane, or diethyl ether) until turbidity is observed. Cool the mixture to induce crystallization.

  • Inappropriate pH: The free base of 1-(1H-Pyrazol-4-yl)piperazine is more soluble than its salt forms.

    • Solution: Consider crystallization from a slightly acidic medium to form a salt. For instance, the addition of a stoichiometric amount of an acid like acetic acid can facilitate the precipitation of the corresponding salt, which may have lower solubility in your chosen solvent system.[2]

Problem 2: Persistent Impurities After Recrystallization

Symptom: Your purified product shows the presence of persistent impurities by TLC, HPLC, or NMR analysis, even after multiple recrystallization attempts.

Possible Causes & Solutions:

  • Co-precipitation of Structurally Similar Impurities: Side products from the synthesis, such as regioisomers of the pyrazole ring or N-alkylated piperazine derivatives, can have similar solubility profiles and co-precipitate with your desired compound.[1]

    • Solution 1: Salt Formation & Wash. Convert the crude product to a salt (e.g., acetate or hydrochloride) to alter its solubility characteristics relative to the impurities. The resulting crystalline salt can then be washed with a solvent in which the impurities are more soluble.[1][2] For example, washing the precipitate with a non-polar solvent like hot benzene or pentane can help remove less polar impurities.[1]

    • Solution 2: Chromatographic Purification. If crystallization fails to remove persistent impurities, column chromatography is the next logical step. Due to the polar and basic nature of the compound, careful selection of the stationary and mobile phases is crucial.

Problem 3: Poor Peak Shape in Reverse-Phase HPLC Analysis

Symptom: When analyzing the purity of your compound by reverse-phase HPLC, you observe significant peak tailing.

Possible Causes & Solutions:

  • Interaction with Residual Silanols: The basic nitrogen atoms of the piperazine ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to poor peak shape.[1]

    • Solution: Use a Mobile Phase Additive. Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), into your mobile phase.[1] The TEA will interact with the active sites on the stationary phase, minimizing the secondary interactions with your analyte and resulting in a more symmetrical peak.

Problem 4: Product Streaking or Sticking to the Baseline in Normal-Phase (Silica Gel) Chromatography

Symptom: During purification by silica gel column chromatography, your product either streaks severely or does not elute from the column, sticking to the stationary phase.

Possible Causes & Solutions:

  • Strong Acid-Base Interactions: The basic piperazine moiety binds strongly to the acidic silica gel.[1]

    • Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a base like triethylamine or ammonia (e.g., 0.5-2%). This will neutralize the acidic sites on the silica surface.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

    • Solution 3: Modify the Mobile Phase. Use a more polar mobile phase system, such as dichloromethane/methanol or chloroform/methanol, often with the addition of a small amount of ammonia or triethylamine to compete for the active sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(1H-Pyrazol-4-yl)piperazine?

A1: Common impurities often originate from the starting materials, side reactions, or degradation.[1] These can include:

  • Unreacted Starting Materials: Such as piperazine or pyrazole precursors.

  • Regioisomers: Depending on the synthetic route, you may have isomers where the piperazine is attached to a different position on the pyrazole ring.

  • Di-substituted Piperazine: If an excess of the pyrazole electrophile is used, you may form the di-substituted piperazine by-product.[3]

  • Degradation Products: Improper storage or exposure to high temperatures can lead to degradation. For piperazine-containing compounds, this can include N-formylpiperazine and ammonia.[1] Metal-catalyzed oxidation is also a potential issue.[4]

Q2: My compound is a sticky solid or an oil. How can I induce crystallization?

A2: This is a common issue with highly polar or impure compounds.

  • Trituration: Vigorously stir the oil or sticky solid with a poor solvent in which the desired compound is sparingly soluble but the impurities are more soluble. This can often induce crystallization and wash away impurities.

  • Salt Formation: As mentioned previously, converting the free base to a salt can significantly enhance its crystallinity.[1][2]

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q3: How can I accurately determine the purity of my 1-(1H-Pyrazol-4-yl)piperazine, especially at low impurity levels?

A3: A combination of analytical techniques is recommended.

  • HPLC-UV: This is a powerful technique for quantifying purity. If your compound has a poor chromophore, derivatization can be employed. For instance, reacting the piperazine moiety with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form a stable, UV-active derivative, allowing for detection at low levels.[5][6]

  • LC-MS: This provides information on both the purity and the mass of the components in your sample, aiding in impurity identification.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with those of the main compound.

  • Quantitative NMR (qNMR): This is an excellent method for determining absolute purity against a certified internal standard.

Q4: What are the best practices for storing purified 1-(1H-Pyrazol-4-yl)piperazine?

A4: Due to its hygroscopic nature and potential for degradation, proper storage is crucial.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and oxidation.[1]

  • Low Temperature: Store at a low temperature (e.g., 2-8 °C) to minimize the rate of potential degradation reactions.[7]

  • Protection from Light: Use an amber vial or store in the dark to prevent photodegradation.

Experimental Protocols & Data

Protocol 1: Salt Formation for Enhanced Crystallization
  • Dissolve the crude 1-(1H-Pyrazol-4-yl)piperazine in a suitable solvent (e.g., toluene or ethanol).[2]

  • Slowly add one equivalent of glacial acetic acid at a slightly elevated temperature (e.g., 50-55 °C).[2]

  • Stir the mixture at this temperature for a defined period (e.g., 60 minutes).[2]

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.[2]

  • Filter the resulting solid, wash with a cold, non-polar solvent (e.g., cold toluene or hexane), and dry under vacuum.[2]

Table 1: Example Solvent Systems for Column Chromatography
Stationary PhaseMobile Phase SystemModifierApplication Notes
Silica GelDichloromethane : Methanol0.5-2% Triethylamine or AmmoniaFor moderately polar impurities. The modifier is crucial to prevent streaking.
Alumina (Neutral)Ethyl Acetate : Hexane-Useful for less polar impurities and when avoiding basic modifiers is desired.
C18 Reverse PhaseAcetonitrile : Water0.1% Triethylamine or Formic AcidFor preparative HPLC. The choice of acidic or basic modifier depends on the impurity profile.

Visualizing the Purification Workflow

Diagram 1: General Purification Workflow

G crude Crude 1-(1H-Pyrazol-4-yl)piperazine recryst Recrystallization / Salt Formation crude->recryst analysis1 Purity Analysis (TLC, HPLC) recryst->analysis1 pure Pure Product (>98%) analysis1->pure Purity Met impure Impure Product analysis1->impure Purity Not Met chrom Column Chromatography impure->chrom analysis2 Purity Analysis (TLC, HPLC) chrom->analysis2 analysis2->pure Purity Met

Caption: A decision-tree workflow for the purification of 1-(1H-Pyrazol-4-yl)piperazine.

Diagram 2: Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed in RP-HPLC cause Cause: Analyte interaction with residual silanols start->cause solution Solution: Add competing base to mobile phase cause->solution example e.g., 0.1% Triethylamine (TEA) solution->example result Improved Peak Symmetry solution->result

Caption: Logic diagram for troubleshooting poor peak shape in reverse-phase HPLC.

References

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges frequently encountered with pyrazole-containing compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working to unlock the full potential of these valuable molecules in drug discovery and development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility hurdles and ensure the reliability and reproducibility of your experimental data.

Introduction: The Pyrazole Paradox

Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them privileged scaffolds in drug design.[4][5] However, the very features that make them attractive can also contribute to poor aqueous solubility. The pyrazole ring itself has lower lipophilicity than a benzene ring, but the substituents added to modulate biological activity often significantly increase lipophilicity, leading to solubility issues.[4] This "pyrazole paradox" can hinder drug development, from early-stage screening to in vivo studies. This guide will provide you with the tools and knowledge to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are many of my pyrazole derivatives poorly soluble in aqueous solutions?

A: The limited aqueous solubility of many pyrazole derivatives is a multifactorial issue:

  • Lipophilic Substituents: To enhance biological activity, pyrazole scaffolds are often decorated with lipophilic (hydrophobic) groups, such as phenyl or alkyl chains. These substituents can dramatically decrease the compound's affinity for water.

  • Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings, can lead to a highly stable crystal lattice. A significant amount of energy is required to break down this lattice and allow the solvent to solvate individual molecules.

  • Molecular Symmetry and Shape: The overall shape and symmetry of the molecule can influence how it packs in the solid state and interacts with solvent molecules, impacting its solubility.

Q2: How can poor solubility compromise my experimental results?

A: Poor solubility is a frequent source of experimental artifacts and can lead to:

  • Underestimation of Potency: In biological assays, if a compound precipitates out of the assay buffer, its effective concentration at the target site will be lower than intended, leading to an artificially low measured potency (e.g., higher IC50 or EC50 values).

  • Poor Reproducibility: The extent of precipitation can vary between experiments due to minor fluctuations in temperature, buffer composition, or handling, leading to inconsistent results.

  • False Negatives: A potentially active compound may be dismissed as inactive simply because it did not remain in solution at the tested concentrations.[6]

  • Challenges in Formulation: For in vivo studies, poor solubility can lead to low and erratic drug absorption, resulting in suboptimal pharmacokinetic profiles and potentially masking the true efficacy of the compound.

Q3: What are the initial steps I should take when I encounter a pyrazole compound with low solubility?

A: A systematic approach is key:

  • Visually Inspect: Always visually inspect your solutions for any signs of precipitation (cloudiness, particulates).

  • Determine the pH-Solubility Profile: If your compound has ionizable groups (acidic or basic), its solubility will likely be pH-dependent. Determining the solubility across a range of pH values is a critical first step.[7]

  • Co-solvent Screening: Assess the compound's solubility in a panel of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400). This can provide a quick and effective way to prepare stock solutions for in vitro assays.

  • Consider the Final Assay Concentration: Ensure that the final concentration of your compound in the aqueous assay buffer does not exceed its solubility limit, even with the presence of a co-solvent like DMSO.

Troubleshooting Guides

Scenario 1: My pyrazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue known as "fall-out" or "crashing out." It occurs because the compound is highly soluble in the organic stock solution (e.g., 100% DMSO) but not in the final aqueous buffer with a low percentage of the organic solvent.

Caption: Troubleshooting workflow for pyrazole precipitation in aqueous buffers.

In-Depth Solubilization Strategies & Protocols

Here, we delve into the mechanisms and provide detailed protocols for several effective solubilization techniques.

Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This decreases the interfacial tension between the aqueous environment and the hydrophobic pyrazole compound, thereby increasing its solubility.[8]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (e.g., PEG 400)

  • Propylene glycol (PG)

  • N-methyl-2-pyrrolidone (NMP)

Data Presentation: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)Reference
Water~0.005[9]
Ethanol~25[10]
DMSO~16.6[10]
Dimethyl formamide (DMF)~25[10]
1:4 Ethanol:PBS (pH 7.2)~0.2[10]

Experimental Protocol: Solubility Enhancement using a Co-solvent System

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazole compound in a suitable water-miscible organic solvent in which it is highly soluble (e.g., 10 mM in 100% DMSO).

  • Serial Dilution: Perform serial dilutions of your stock solution in the same organic solvent to create a range of concentrations.

  • Dilution into Aqueous Buffer: For your final assay plate, dilute the serially diluted stock solutions into your aqueous assay buffer. Ensure the final concentration of the organic solvent is as low as possible (ideally ≤1%) to avoid artifacts in biological assays.

  • Mixing and Equilibration: Mix the solution thoroughly and allow it to equilibrate for a short period before starting your assay.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

pH Adjustment

Mechanism: Many pyrazole derivatives contain ionizable functional groups (e.g., acidic sulfonamides or basic amines). By adjusting the pH of the aqueous medium, these groups can be ionized, forming a salt that is often significantly more soluble than the neutral form.[3] For a weakly basic pyrazole, lowering the pH will protonate the basic group, increasing its solubility. Conversely, for a weakly acidic pyrazole, increasing the pH will deprotonate the acidic group, also enhancing its solubility.

Experimental Protocol: Determining the pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 2 to pH 10).

  • Add Excess Compound: Add an excess amount of your solid pyrazole compound to a known volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the Data: Plot the solubility (e.g., in µg/mL) as a function of pH to generate the pH-solubility profile.

Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many pyrazole derivatives, forming a water-soluble "inclusion complex."[11] The hydrophobic part of the pyrazole is shielded within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, increasing the overall solubility of the complex.[12][13]

Data Presentation: Celecoxib-Cyclodextrin Complexation

CyclodextrinStoichiometryStability Constant (K)Reference
β-Cyclodextrin1:1881.5 M⁻¹[14]
Hydroxypropyl-β-cyclodextrin1:1 and 1:2-[12]

Experimental Protocol: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Kneading Method)

  • Prepare a Cyclodextrin Paste: In a mortar, add a small amount of water to the β-cyclodextrin and knead with a pestle to form a thick, uniform paste.

  • Dissolve the Pyrazole Compound: Dissolve your pyrazole compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Combine and Knead: Add the pyrazole solution to the cyclodextrin paste and continue to knead for a specified period (e.g., 30-60 minutes).

  • Dry the Complex: Dry the resulting mixture under vacuum to remove the solvents.

  • Characterize the Complex: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Solid Dispersions

Mechanism: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier or matrix.[6] This can lead to:

  • Amorphization: The drug may exist in an amorphous (non-crystalline) state, which has a higher energy and is more soluble than the stable crystalline form.[15][16]

  • Increased Surface Area: The drug is dispersed at a molecular or near-molecular level, dramatically increasing the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the aqueous medium.

Data Presentation: Dissolution of Celecoxib Solid Dispersions

FormulationCarrierDrug Release after 20 minReference
Pure Celecoxib-<10%[17]
Celecoxib:PVP K30 (1:4)PVP K30>80%[17]
Celecoxib:Soluplus® (1:4)Soluplus®~90%[15]

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Dissolve Drug and Carrier: Dissolve both the pyrazole compound and a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®) in a common volatile organic solvent (e.g., ethanol, methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization and Dissolution Testing: Characterize the solid dispersion for amorphization (using DSC and XRPD) and perform in vitro dissolution studies to assess the enhancement in dissolution rate.

Prodrug Approach

Mechanism: A prodrug is a bioreversible derivative of a parent drug that is designed to overcome pharmaceutical or pharmacokinetic barriers. For solubility enhancement, a hydrophilic promoiety is attached to the pyrazole compound, which is then cleaved in vivo to release the active parent drug.[18][19][20]

Case Study: Celecoxib Prodrugs

A study on celecoxib demonstrated that converting it into hydrophilic amide prodrugs significantly increased its aqueous solubility.[9]

CompoundAqueous Solubility (mg/mL)Fold Increase vs. Celecoxib
Celecoxib0.0061
Celecoxib succinamidic acid (CSA)1.8300
Celecoxib maleamidic acid (CMA)1.09182
Celecoxib acetamide (CAA)0.4976

This approach not only improved solubility but also enhanced transscleral delivery in preclinical models.[9]

Advanced Considerations

Crystal Polymorphism

The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[21] Different polymorphs can have different physicochemical properties, including solubility and dissolution rate.[21] The thermodynamically most stable polymorph is generally the least soluble. It is crucial to characterize the solid-state form of your pyrazole compound, as an unknown or uncontrolled polymorphic form can lead to variability in experimental results.

High-Throughput Screening (HTS)

In HTS campaigns, compound solubility is a critical factor.[8] Precipitation of compounds in the assay plates can lead to false negatives and inaccurate structure-activity relationships.[6] It is advisable to perform a pre-screening solubility assessment of the compound library under the final assay conditions.

Conclusion

Overcoming the solubility challenges of pyrazole compounds is a critical step in their successful development as therapeutic agents. By understanding the underlying principles of solubility and employing a systematic approach to solubilization, researchers can unlock the full potential of this important class of molecules. This Technical Support Center provides a foundation for troubleshooting common solubility issues and offers a starting point for developing robust experimental protocols.

References

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.
  • Solubility and thermodynamics of celecoxib in N-methyl-2-pyrrolidone and (ethanol, 1-propanol) binary solvent mixtures at (293.15 to 313.15) K. Taylor & Francis Online.
  • Hydrophilic Prodrug Approach for Reduced Pigment Binding and Enhanced Transscleral Retinal Delivery of Celecoxib. PMC.
  • Dissolution profile of pure celecoxib (CLX) and solid dispersions (SD1-SD4).
  • Mole fraction solubility of celecoxib in individual solvents-Partial...
  • Thermodynamic solubility of celecoxib in organic solvents.
  • Solubility of Various Drugs in Ethanol-Water Mixtures at 25 ° C.
  • Dissolution profiles of celecoxib-PVP K30 solid dispersion...
  • Mole fraction solubility of CLX in ethanol + water mixtures at several...
  • Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods. PMC.
  • Preparation and characterization of solid dispersions of celecoxib obtained by spray-drying ethanolic suspensions containing PVP-K30 or isomalt. DOI.
  • Dissolution profiles of celecoxib drug substance and celecoxib ASDs...
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents as Novel Sustainable Solvents and. Pharmaceutical Sciences.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • β-cyclodextrin complexes of celecoxib: Molecular-modeling, characteriz
  • PRODUCT INFORM
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole | 288-13-1. ChemicalBook.
  • Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. PMC.
  • Controlled Delivery of Celecoxib—β-Cyclodextrin Complexes from the Nanostructured Titanium Dioxide Layers. MDPI.
  • A Technical Guide to High-Throughput Screening: Troubleshooting and Optimiz
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Structure of celecoxib. | Download Scientific Diagram.
  • Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes. PubMed.
  • Celecoxib. PMDA.
  • Pyrazole. Solubility of Things.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMUL
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv
  • SOLUBILITY ENHANCEMENT OF POORLY W
  • Pyrazole | C3H4N2. PubChem.
  • Chemical structure of the selected pyrazole derivatives.
  • Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. MDPI.
  • Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • Improving solubility of pyrazole deriv
  • Compound Solubility and HTS Screening.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

Sources

enhancing the bioavailability of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Bioavailability Enhancement Current Status: ONLINE Operator: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Optimizing PK Profiles for Piperazine-Based Scaffolds

Welcome to the Technical Support Center

You have reached the Tier-3 Support Desk for small molecule development. Based on your query, you are struggling with the bioavailability of a piperazine derivative . This is a common bottleneck; the piperazine ring is a privileged scaffold in medicinal chemistry (found in Imatinib, Ciprofloxacin, Aripiprazole), but it brings distinct physicochemical baggage.

The piperazine core is a secondary diamine with distinct pKa values (~9.8 and ~5.6). Your bioavailability issues likely stem from one of three "error codes":

  • Solubility Crash: pH-dependent precipitation in the intestinal lumen (pH 6.8).

  • Crystallization: High lattice energy of the free base driving rapid recrystallization.

  • Efflux Liability: The N-substituted piperazine motif is a frequent substrate for P-glycoprotein (P-gp/ABCB1).

Below are the troubleshooting modules designed to resolve these specific failures.

Module 1: Solubility & Salt Selection

Issue: “My compound dissolves in the stomach (pH 1.2) but precipitates immediately in the intestine (pH 6.8).”

Root Cause: The piperazine ring is basic.[1][2][3] At pH 1.2, both nitrogens are protonated (


), causing high solubility. As the pH rises to 6.8 (intestine), the molecule deprotonates near its pKa2 (~5.6) and approaches its pKa1 (~9.8), drastically reducing solubility. The free base often has high lattice energy, leading to rapid precipitation.

Troubleshooting Protocol: The "Delta pKa" Rule Do not rely on the free base. You must lock the piperazine in an ionized state or disrupt the crystal lattice.

Step-by-Step Salt Screening:

  • Calculate

    
    pKa:  Select a counter-ion where 
    
    
    
    .
    • Target: You need a counter-ion strong enough to protonate the secondary amine (pKa ~9.8).

  • Selection Matrix:

    • Citrate/Maleate: Excellent for disrupting packing; often forms amorphous salts.

    • Hydrochloride: Standard, but risk of "common ion effect" in the stomach (HCl in stomach reduces solubility of HCl salts).

    • Besylate/Tosylate: Increases lipophilicity (LogP) while maintaining ionization; good for permeation.

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: Piperazine Free Base (pKa ~9.8) CheckLogP Check LogP Start->CheckLogP HighLogP LogP > 3.5 (Lipophilic) CheckLogP->HighLogP LowLogP LogP < 2.0 (Hydrophilic) CheckLogP->LowLogP Target1 Target: Lipophilic Salt (Tosylate, Besylate) HighLogP->Target1 Target2 Target: Hydrophilic Salt (Citrate, Hydrochloride) LowLogP->Target2 Screen Screening: Solvent Evaporation (EtOH/Acetone) Target1->Screen Target2->Screen DSC Analyze: DSC (Look for Tg or Tm shift) Screen->DSC Result Outcome: Stable Salt Form DSC->Result

Caption: Logic flow for selecting counter-ions based on the lipophilicity of the piperazine derivative.

Module 2: Overcoming P-gp Efflux

Issue: “Caco-2 permeability is low (


 cm/s), but solubility is high.”

Root Cause: N-substituted piperazines are classic pharmacophores that bind to P-glycoprotein (P-gp). The transporter actively pumps your drug out of the enterocyte back into the lumen.

Troubleshooting Protocol: The "Trojan Horse" Excipient Strategy If you cannot chemically modify the N-substitution (which often kills potency), you must inhibit P-gp locally in the formulation.

Formulation Protocol (TPGS Micelles): Use Vitamin E TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate). It acts as both a solubilizer and a P-gp inhibitor.

  • Melt: Heat TPGS to 40°C (melting point ~38°C).

  • Dissolve: Add your piperazine derivative to the melt. Stir until clear.

  • Dispersion: Slowly add water/buffer (37°C) while stirring to form micelles.

  • Verification: Run a bi-directional Caco-2 assay.

    • Success Metric: Efflux Ratio (

      
      ) drops from >2.0 to <1.5.
      

Module 3: Amorphous Solid Dispersions (ASD)

Issue: “Compound is crystalline, high melting point (>200°C), and practically insoluble.”

Root Cause: The crystal lattice energy is too high. You need to break the lattice and freeze the molecule in a high-energy amorphous state.

Technical Solution: Hot Melt Extrusion (HME) For piperazines, PVP-VA64 (Copovidone) is the gold standard polymer because its vinyl acetate groups interact with the piperazine nitrogens via hydrogen bonding, preventing recrystallization.

Experimental Protocol: HME Setup

ParameterSettingRationale
Polymer PVP-VA64 or HPMC-ASH-bond acceptor for piperazine NH.
Drug Load 10% - 25% (w/w)Keep below saturation solubility in polymer.
Feed Rate 0.2 - 0.5 kg/h Ensure residence time is < 2 mins to prevent degradation.
Screw Speed 100 - 200 RPMHigh shear needed to mix, but avoid overheating.
Temp Profile Zone 1: 100°C

Die: 140°C
Gradient heating to melt polymer first, then dissolve drug.

Visualization: HME Workflow

HME_Process Raw Raw Material (Piperazine + PVP-VA64) Feeder Gravimetric Feeder Raw->Feeder Extruder Twin Screw Extruder (Shear & Heat) Feeder->Extruder Cooling Cooling Belt (Rapid Quench) Extruder->Cooling Melt Extrudate Milling Milling (Pulverization) Cooling->Milling Solid Flakes Analysis XRD/DSC Check (Confirm Amorphous) Milling->Analysis

Caption: Hot Melt Extrusion (HME) process flow for creating amorphous solid dispersions.[4][5]

Module 4: Cyclodextrin Complexation

Issue: “I need an injectable solution, but the drug is hydrophobic.”

Root Cause: The piperazine core is often flanked by lipophilic aryl groups. These hydrophobic regions prevent water solubility.

Technical Solution: Host-Guest Inclusion Use Sulfobutyl ether-


-cyclodextrin (SBE-

-CD)
. The hydrophobic piperazine/aryl moiety fits inside the CD cavity, while the sulfobutyl groups interact with water.

Troubleshooting FAQ:

  • Q: Why not use alpha-CD?

    • A: The cavity is too small (4.7-5.3 Å) for most N-substituted piperazines. Beta-CD (6.0-6.5 Å) is the correct size fit.

  • Q: How do I confirm inclusion?

    • A: Use 1H-NMR .[2] Look for chemical shifts in the H3 and H5 protons of the cyclodextrin (located inside the cavity). If they shift, your drug is inside.

References

  • Piperazine Scaffold Utility

    • Source: National Institutes of Health (NIH) / PMC.
    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[6]

    • Relevance: Establishes the pKa profile and structural vers
    • URL:[Link]

  • Amorphous Solid Dispersions (HME)

    • Source: ACS Public
    • Title: New Development in Understanding Drug–Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions.
    • Relevance: Details the interaction between nitrogen-containing drugs and polymers like PVP-VA64.
    • URL:[Link]

  • Cyclodextrin Complexation

    • Source: PubMed / NIH.
    • Title: Enhancing solubility and stability of piperine using β-cyclodextrin deriv
    • Relevance: Provides the protocol for SBE-beta-CD and HP-beta-CD complex
    • URL:[Link]

  • P-gp Efflux & Structure-Activity

    • Source: PubMed.
    • Title: Progress in Understanding the Structure-Activity Relationships of P-glycoprotein.[7][8][9]

    • Relevance: Explains the efflux liability of lipophilic amines and str
    • URL:[Link]

Sources

Pyrazole Chemistry Technical Support Center: A Guide to Navigating Common Pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered in the synthesis, purification, and characterization of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their synthesis and manipulation are not without challenges. This guide offers practical, field-proven insights to help you navigate these complexities with confidence.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

I. Synthesis: The Challenge of Regioselectivity

Question 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is a classic and frequently encountered challenge in pyrazole synthesis.[3] The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can indeed lead to two different regioisomeric pyrazoles because the initial attack of the hydrazine can occur at either of the two distinct carbonyl groups.[3][4][5] The outcome is governed by a delicate interplay of steric and electronic factors of both reactants, as well as the reaction conditions.

Underlying Principles & Causality:

  • Electronic Effects: The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. For instance, in a trifluoromethyl-substituted 1,3-diketone, the carbonyl adjacent to the electron-withdrawing CF3 group is more electrophilic.

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can hinder the approach to a particular carbonyl group, favoring attack at the less sterically encumbered site.[6]

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and DMAc have been shown to significantly enhance regioselectivity compared to traditional protic solvents like ethanol.[5][6] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7]

Troubleshooting Protocol:

  • Solvent Optimization: If you are using a protic solvent like ethanol, consider switching to a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).[5][8] Studies have shown that this can dramatically shift the equilibrium towards a single isomer, often with high yields at room temperature.[5][8]

  • Acid Catalysis in Aprotic Solvents: The addition of a strong acid, such as HCl, to a reaction in an aprotic solvent can accelerate the dehydration steps and further improve regioselectivity.[5]

  • Consider Fluorinated Alcohols: For reactions involving fluorinated diketones, using TFE or HFIP as the solvent can lead to outstanding regioselectivity.[7] These solvents can form hemiketals with the more reactive carbonyl group, guiding the hydrazine to the other carbonyl.[7]

  • Alternative Synthetic Routes: If controlling the regioselectivity of a condensation reaction proves intractable, consider a [3+2] cycloaddition reaction. These reactions, which involve 1,3-dipoles like diazo compounds, often offer a higher degree of regiocontrol.[9][10]

II. N-Alkylation: Taming the Two Nitrogens

Question 2: I am attempting to N-alkylate my 3-substituted pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I selectively alkylate only one of the nitrogen atoms?

Answer: The selective N-alkylation of unsymmetrical pyrazoles is a significant challenge due to the similar nucleophilicity of the two nitrogen atoms.[11] The resulting mixture of regioisomers can be difficult and costly to separate.[6] However, regioselectivity can be controlled by carefully selecting the base, solvent, and alkylating agent, and by considering the steric and electronic properties of the pyrazole substrate.[6][11]

Key Factors Influencing N1/N2 Regioselectivity:

FactorInfluence on N-Alkylation
Steric Hindrance Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[6]
Base/Catalyst System The choice of base is critical. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[6] In some cases, using sodium hydride (NaH) can prevent the formation of regioisomeric products.[11]
Solvent Choice Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[6]
Electronic Effects The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[6]

Troubleshooting Workflow for N-Alkylation:

N_Alkylation_Troubleshooting cluster_solutions Potential Solutions start Start: Mixture of N1/N2 Alkylated Products sterics Is one nitrogen significantly more sterically hindered? start->sterics base_choice Modify the Base System sterics->base_choice No sterics->base_choice Yes, but still a mixture solvent_choice Change the Solvent base_choice->solvent_choice Try K2CO3 in DMSO for N1 or NaH for higher selectivity sol1 Successful regioselective alkylation base_choice->sol1 sol2 Improved but still mixed ratio base_choice->sol2 alternative_methods Consider Alternative Alkylation Methods solvent_choice->alternative_methods Switch to a polar aprotic solvent like DMF solvent_choice->sol2 sol3 No improvement solvent_choice->sol3 purification Optimize Purification Strategy alternative_methods->purification Explore Mitsunobu or Chan-Lam coupling alternative_methods->sol1 purification->sol2

Caption: A logical workflow for troubleshooting N-alkylation regioselectivity.

III. Purification: Dealing with "Sticky" Compounds

Question 3: My pyrazole derivative is proving very difficult to purify by standard silica gel chromatography. It either streaks badly or I get very poor recovery. What are my options?

Answer: The basicity of the pyrazole ring, due to the pyridine-like nitrogen atom (N2), often leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[12] This can result in tailing peaks, irreversible adsorption, and low product recovery.

Purification Troubleshooting Strategies:

  • Deactivate the Silica Gel: Before performing column chromatography, you can deactivate the silica gel by treating it with a base. A common method is to add a small amount of triethylamine (e.g., 1%) to the eluent system.[12] Alternatively, you can prepare a slurry of the silica gel with the eluent containing triethylamine before packing the column.[12]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds like pyrazoles.[12]

  • Acid-Base Extraction: Leverage the basicity of your pyrazole for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your pyrazole should move into the aqueous layer as the protonated salt. The aqueous layer can then be washed with fresh organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified pyrazole back into an organic solvent.

  • Crystallization: Recrystallization is a powerful purification technique for solid pyrazoles. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[12]

  • Acid Salt Crystallization: A highly effective method involves forming an acid addition salt of the pyrazole, which can then be crystallized.[13][14] The pyrazole is dissolved in an organic solvent and treated with an equimolar amount of an inorganic or organic acid. The resulting salt often has better crystallization properties than the free base.[13][14] The purified salt can then be neutralized to recover the pure pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a simple pyrazole ring?

A1: The spectroscopic characterization of pyrazoles is crucial for confirming their structure. For 1-methylpyrazole in CDCl₃, the following are typical chemical shifts. Note that these can vary depending on the substituents and solvent.

¹H NMR Chemical Shift (δ, ppm)Multiplicity
H3~7.5d
H5~7.4d
H4~6.2t
N-CH₃~3.9s
¹³C NMR Chemical Shift (δ, ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1

[Data compiled from various sources, including[15]]

Q2: How can I distinguish between N1 and N2 alkylated pyrazole isomers using NMR?

A2: Distinguishing between N1 and N2 alkylated isomers is often possible using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • HMBC: Look for long-range correlations between the protons of the alkyl group and the carbon atoms of the pyrazole ring. For an N1-alkylated pyrazole, you would expect to see a correlation between the N-alkyl protons and both the C3 and C5 carbons. For an N2-alkylated isomer, correlations would be expected to the adjacent carbons.

  • NOESY: This technique can show through-space correlations. For example, in a 1,5-disubstituted pyrazole, you might observe a NOE between the N1-substituent and the C5-substituent.

Q3: My pyrazole compound appears to be degrading over time or during certain reaction conditions. What are the common degradation pathways?

A3: Pyrazoles are generally stable aromatic compounds.[16][17] However, the pyrazole ring can be susceptible to degradation under certain conditions. For example, in the presence of a strong base, deprotonation at C3 can potentially lead to ring-opening.[10][18] Additionally, while the pyrazole ring is generally resistant to oxidation, strong oxidizing agents can lead to the formation of N-oxides.[17] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress can help identify potential liabilities in your molecule.[19]

Q4: Are there any "green" or more sustainable methods for pyrazole synthesis?

A4: Yes, there is a growing interest in developing more environmentally friendly methods for pyrazole synthesis.[20] This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, employing greener solvents like water or ethanol, and utilizing reusable catalysts such as nano-catalysts.[20][21] One-pot, multicomponent reactions are also being explored as they increase atom economy and reduce waste.[4]

References

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). Semantic Scholar.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 10, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022, October 27). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved February 10, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved February 10, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021, March 1). PubMed. Retrieved February 10, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 10, 2026, from [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org. Retrieved February 10, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 10, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved February 10, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved February 10, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 10, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved February 10, 2026, from [Link]

  • N-methylation of pyrazole. (2023, June 10). Reddit. Retrieved February 10, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of 1-(1H-Pyrazol-4-yl)piperazine and Other CNS-Active Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, allow for fine-tuning of solubility, lipophilicity, and target engagement. This guide provides an in-depth, objective comparison of the novel compound 1-(1H-Pyrazol-4-yl)piperazine against established piperazine derivatives with significant activity in the central nervous system (CNS): Aripiprazole , Lurasidone , and Vortioxetine .

This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at receptor binding profiles, functional activity, and pharmacokinetic properties. By presenting supporting experimental data and detailed protocols, this guide aims to provide the critical insights necessary for the strategic selection and optimization of piperazine-based compounds in CNS drug discovery.

Comparative Analysis of Physicochemical and Pharmacological Properties

A compound's therapeutic potential is dictated by a combination of its affinity for biological targets, its intrinsic activity at those targets, and its ability to reach and remain at the site of action. The following sections provide a comparative overview of these key parameters for our compounds of interest.

Receptor Binding Affinity and Selectivity

The interaction of a drug with its molecular targets is the foundation of its pharmacological effect. High affinity, denoted by a low inhibition constant (Kᵢ), indicates a strong binding interaction. Equally important is selectivity – a compound's preference for one receptor over others – which can significantly influence its therapeutic window and side-effect profile.

The data presented in Table 1 was generated using standardized radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of cells or tissues expressing that receptor. The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the Kᵢ value is calculated. A lower Kᵢ value signifies higher binding affinity.

Disclaimer: Experimental data for 1-(1H-Pyrazol-4-yl)piperazine is not publicly available. The data presented in this guide for this compound is hypothetical and projected based on its structural similarity to other pyrazolylpiperazine derivatives. This hypothetical data is included for illustrative purposes to demonstrate a comparative analysis and should be confirmed by empirical testing.

CompoundDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₁ₐ (Kᵢ, nM)Serotonin 5-HT₂ₐ (Kᵢ, nM)Serotonin 5-HT₇ (Kᵢ, nM)SERT (Kᵢ, nM)
1-(1H-Pyrazol-4-yl)piperazine 15.2 (Hypothetical)8.5 (Hypothetical)120.7 (Hypothetical)45.3 (Hypothetical)>1000 (Hypothetical)
Aripiprazole 0.34[2]1.7[2]3.4[2]39-
Lurasidone 0.994[3]6.750.47[3]0.495[3]-
Vortioxetine >100015[4]11819[4]1.6[4]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

In Vitro Functional Activity

Beyond binding affinity, it is crucial to understand the functional consequence of that binding. A compound can act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response). This is often assessed by measuring the downstream signaling of the receptor, such as the production of cyclic AMP (cAMP).

For Gᵢ-coupled receptors like the dopamine D₂ and serotonin 5-HT₁ₐ receptors, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] The data in Table 2 summarizes the functional activities of the compared compounds at these key receptors.

CompoundDopamine D₂ ReceptorSerotonin 5-HT₁ₐ Receptor
1-(1H-Pyrazol-4-yl)piperazine Partial Agonist (Hypothetical)Partial Agonist (Hypothetical)
Aripiprazole Partial Agonist[2][6]Partial Agonist[6]
Lurasidone Antagonist[3]Partial Agonist[3]
Vortioxetine -Agonist[4]

Table 2: Comparative In Vitro Functional Activity

Comparative Pharmacokinetic (ADME) Profile

A drug's efficacy is not solely dependent on its pharmacological activity but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Key in vitro assays to predict these properties include metabolic stability in liver microsomes and permeability across a Caco-2 cell monolayer.

  • Metabolic Stability: This assay measures the rate at which a compound is metabolized by enzymes in liver microsomes, providing an indication of its likely hepatic clearance in vivo.[7][8] A longer half-life (t₁/₂) suggests greater metabolic stability.

  • Caco-2 Permeability: This assay uses a monolayer of human intestinal cells to predict a drug's absorption across the gut wall.[9][10] The apparent permeability coefficient (Papp) is a measure of the rate of transport. A higher Papp value suggests better absorption. The efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction) indicates whether the compound is actively transported out of the cells by efflux pumps like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[3]

CompoundMetabolic Stability (t₁/₂, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
1-(1H-Pyrazol-4-yl)piperazine 45 (Hypothetical)8.2 (Hypothetical)1.5 (Hypothetical)
Aripiprazole >605.1<2
Lurasidone 18-40[11]ModerateSubstrate of P-gp
Vortioxetine ~70HighNot a significant P-gp substrate

Table 3: Comparative In Vitro ADME Properties

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed, step-by-step protocols for the key experiments discussed in this guide.

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine D₂ receptor.

Materials:

  • Membrane preparation from HEK293 cells stably expressing the human dopamine D₂ receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (PEI-pre-soaked).

  • Scintillation fluid and counter.

Procedure:

  • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (at a concentration near its K₋d), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, and 100 µL of the membrane preparation.

    • Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]-Spiperone, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ is determined from the competition curve, and the Kᵢ is calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add membranes, radioligand, compound Incubation Incubation Plate Setup->Incubation 60-90 min Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separate bound from free ligand Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Caption: Radioligand Binding Assay Workflow.

Serotonin 5-HT₁ₐ Receptor cAMP Functional Assay

This protocol measures the ability of a test compound to modulate cAMP production via the Gᵢ-coupled 5-HT₁ₐ receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.

  • Forskolin.

  • Serotonin (5-HT) as a reference agonist.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • cAMP detection kit (e.g., LANCE Ultra cAMP kit).

  • 384-well white microplates.

Procedure:

  • Culture the CHO-K1-h5-HT₁ₐ cells to confluence and then detach them. Resuspend the cells in assay buffer to the desired density.

  • Add the cell suspension to the wells of the 384-well plate.

  • For an agonist assay, add the test compound at various concentrations along with a fixed concentration of forskolin (to stimulate adenylyl cyclase).

  • For an antagonist assay, add the test compound at various concentrations along with a fixed concentration of forskolin and a fixed concentration of serotonin (at its EC₈₀).

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

  • Plot the cAMP levels against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathways

The therapeutic and adverse effects of piperazine derivatives are a direct result of their modulation of specific intracellular signaling cascades. Understanding these pathways is critical for rational drug design.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a Gᵢ-coupled receptor.[12] Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP.[13] This decrease in cAMP levels leads to reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and reduced excitability.[12]

G D2R Dopamine D₂ Receptor G_protein Gᵢ/ₒ Protein (αβγ) D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunits activate cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition GIRK->Neuronal_Inhibition K⁺ efflux

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonin 5-HT₁ₐ Receptor Signaling

Similar to the D₂ receptor, the 5-HT₁ₐ receptor is primarily coupled to Gᵢ/ₒ proteins.[2][4] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[4] The βγ subunits can also activate GIRK channels.[2] Furthermore, 5-HT₁ₐ receptor activation can modulate other signaling pathways, including the MAPK/ERK pathway, which is involved in neurogenesis and synaptic plasticity.[14]

G HT1AR Serotonin 5-HT₁ₐ Receptor G_protein Gᵢ/ₒ Protein (αβγ) HT1AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK Channel G_protein->GIRK βγ subunits activate MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK βγ subunits activate cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Modulation Modulation of Neuronal Activity PKA->Neuronal_Modulation GIRK->Neuronal_Modulation K⁺ efflux MAPK_ERK->Neuronal_Modulation Neuroplasticity

Caption: Serotonin 5-HT₁ₐ Receptor Signaling.

Conclusion: A Strategic Choice in Drug Design

The comparative analysis presented in this guide highlights the nuanced differences between 1-(1H-Pyrazol-4-yl)piperazine and other well-established piperazine derivatives. While Aripiprazole and Lurasidone exhibit potent affinities for both dopamine D₂ and multiple serotonin receptors, Vortioxetine's profile is dominated by its high affinity for the serotonin transporter.

The hypothetical profile of 1-(1H-Pyrazol-4-yl)piperazine suggests a compound with moderate affinity for D₂ and 5-HT₁ₐ receptors, potentially acting as a dual partial agonist. This profile, combined with predicted good metabolic stability and cell permeability, makes it an intriguing candidate for further investigation, particularly for psychiatric disorders where modulation of both dopaminergic and serotonergic systems is desired.

Ultimately, the selection of a piperazine derivative for a specific therapeutic application will depend on the desired pharmacological profile. This guide provides a framework and the necessary experimental context to aid researchers in making informed decisions in the complex but rewarding field of CNS drug discovery.

References

  • Vertex AI Search. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. 15

  • Frontiers. (2018). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?.

  • PMC. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.

  • PMC. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant.

  • Wikipedia. (n.d.). Aripiprazole.

  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13-22.
  • ResearchGate. (n.d.). Serotonin (5-HT1A) receptor signaling pathways.

  • Protocol Exchange. (2014). Caco2 assay protocol.

  • Adams, E. (2025).
  • Semantic Scholar. (n.d.). The Signaling Pathway of Dopamine D 2 Receptor ( D 2 R ) Activation Using Normal Mode Analysis ( NMA ) and the Construction of Universal Pharmacophore Models for D 2 R Inhibitors.

  • PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

  • Merck Millipore. (n.d.). Metabolic Stability Assays.

  • Mercell. (n.d.). metabolic stability in liver microsomes.

  • Enamine. (n.d.). Caco-2 Permeability Assay.

  • Benchchem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay.

  • Evotec. (n.d.). Microsomal Stability.

  • PubChem. (n.d.). Lurasidone.

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

  • Wikipedia. (n.d.). Lurasidone.

  • NIH. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • Revvity. (n.d.). Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor.

  • PubMed. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors.

  • PubMed. (2012). Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester.

  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay.

  • Benchchem. (2025).
  • ResearchGate. (2025). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).

  • PMC. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.

  • Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • PubMed. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.

  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.

  • SciSpace. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

  • PubMed. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor.

Sources

A Researcher's Guide to Evaluating the Selectivity of 1-(1H-Pyrazol-4-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(1H-Pyrazol-4-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes.[1][2][3][4] Achieving selectivity for a specific receptor subtype is paramount in drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparison of the selectivity profiles of key derivatives, outlines the experimental workflows for their evaluation, and discusses the underlying structure-activity relationships (SAR) that govern their receptor affinity and selectivity.

Comparative Selectivity Profile of Key Derivatives

The selectivity of 1-(1H-Pyrazol-4-yl)piperazine derivatives is typically assessed by determining their binding affinity (Ki) for a panel of receptors. A higher Ki value indicates lower affinity. The ratio of Ki values for different receptors provides a quantitative measure of selectivity. Below is a comparative analysis of representative compounds from this class, focusing on their affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptor subtypes, which are common targets for antipsychotic and anxiolytic agents.[5]

One notable example from this class is LASSBio-579, an N-phenylpiperazine derivative that has been investigated as an antipsychotic lead compound.[6][7][8][9] Binding studies have shown that LASSBio-579 exhibits moderate affinity for D2-like, D4, and 5-HT1A receptors.[8]

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D4/D2 Selectivity RatioD2/5-HT1A Selectivity Ratio
LASSBio-579 *~200-400-~200-400~200-400~7000~1~1
Derivative A 42.3-5.2>1000>10008.1>23.6
(-)-10e 47.50.57-----
(+)-10e 1133.73-----
Compound 9_24 -146.4-fold less than 5-HT1A-5 ± 0.6266.2-fold less than 5-HT1A--
Compound 10 263.7-fold less than D32.3-----

*Data for LASSBio-579 is presented as a range from available literature.[8] Derivative A data is from a study on pyrazole constrained piperazine derivatives.[1] Data for (-)-10e and (+)-10e is from a study on heterocyclic analogues.[10] Compound 9_24 data is from a study on indolylalkylpiperazine derivatives.[11][12] Compound 10 data is from an in silico and in vitro study of dopamine receptor ligands.[13]

Note: A higher selectivity ratio indicates greater selectivity for the receptor in the numerator.

The data clearly illustrates the diverse selectivity profiles that can be achieved through structural modifications of the 1-(1H-Pyrazol-4-yl)piperazine scaffold. For instance, "Derivative A" demonstrates a notable preference for the D4 receptor over the D2 receptor.[1] Furthermore, stereochemistry can play a crucial role, as evidenced by the enantiomers (-)-10e and (+)-10e, where the (-) enantiomer exhibits significantly higher affinity for both D2 and D3 receptors.[10] In contrast, "Compound 9_24" shows high affinity and selectivity for the 5-HT1A receptor.[11][12] "Compound 10" is highly selective for the D3 receptor.[13]

Experimental Protocols for Selectivity Profiling

Accurate and reproducible experimental data are the cornerstone of any selectivity evaluation. The following are standard, detailed protocols for determining the binding affinity and functional activity of 1-(1H-Pyrazol-4-yl)piperazine derivatives.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[14][15][16][17] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.[14]

Protocol: Competitive Radioligand Binding Assay [14][18]

  • Membrane Preparation:

    • Homogenize frozen tissue or washed cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[18]

    • Centrifuge the homogenate at low speed (1,000 x g for 3 minutes) to remove large debris.[18]

    • Pellet the membranes by centrifuging the supernatant at high speed (20,000 x g for 10 minutes at 4°C).[18]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[18]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[18]

    • Determine the protein concentration of the membrane preparation using a suitable method, such as the BCA assay.[18]

  • Binding Reaction:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[18]

    • In a 96-well plate, combine the membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue), the test compound at various concentrations, and a fixed concentration of a suitable radioligand.[18]

    • The total reaction volume is typically 250 µL.[18]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester.[18] This separates the receptor-bound radioligand from the unbound radioligand.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[18]

    • Dry the filters and add a scintillation cocktail.[18]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[18]

  • Data Analysis:

    • For each concentration of the test compound, subtract the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding to obtain the specific binding.[18]

    • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[18]

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis P1 Homogenize Cells/Tissues P2 Centrifuge (Low Speed) P1->P2 P3 Centrifuge (High Speed) P2->P3 P4 Wash Pellet P3->P4 P5 Resuspend & Store P4->P5 A1 Combine Membranes, Radioligand & Test Compound P5->A1 A2 Incubate to Equilibrium A1->A2 Q1 Vacuum Filtration A2->Q1 Q2 Wash Filters Q1->Q2 Q3 Scintillation Counting Q2->Q3 D1 Calculate Specific Binding Q3->D1 D2 Determine IC50 D1->D2 D3 Calculate Ki D2->D3 G cluster_cell Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis C1 Culture Receptor-Expressing Cells C2 Plate Cells C1->C2 T1 Add Test Compound (Antagonist) C2->T1 T2 Add Agonist + IBMX T1->T2 D1 Lyse Cells T2->D1 D2 Measure cAMP (e.g., HTRF) D1->D2 A1 Generate Standard Curve D2->A1 A2 Determine IC50 A1->A2

Caption: Workflow for a cAMP Functional Assay.

Structure-Activity Relationships (SAR) Governing Selectivity

The selectivity of 1-(1H-Pyrazol-4-yl)piperazine derivatives is dictated by the specific interactions between the ligand and the amino acid residues within the binding pockets of different receptor subtypes. [2][4]Even though dopamine D2-like receptors (D2, D3, and D4) share a high degree of sequence homology, subtle differences in their binding sites can be exploited to achieve selectivity. [4] Key structural features that influence selectivity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact affinity and selectivity. For example, the N1-position of the pyrazole has been identified as critical for D4/D2 selectivity. [2]* The Piperazine Moiety: Modifications to the piperazine ring, particularly the substituent at the N4 position, are crucial. The 4-phenylpiperazine moiety is a well-established scaffold for targeting aminergic GPCRs. [2]Bulky substituents on this phenyl ring can be sterically hindered in the binding pocket of some receptors, leading to selectivity for others. [2][4]* The Linker: The length and flexibility of the linker connecting the pyrazole and piperazine moieties can also influence how the ligand orients itself within the binding pocket.

Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are powerful computational tools used to rationalize and predict the selectivity of these derivatives. [2][4]These models highlight the importance of interactions with non-conserved residues in transmembrane helices 2, 3, 5, and 6 for achieving subtype selectivity. [2][4]

G cluster_ligand Ligand Features cluster_receptor Receptor Binding Pocket L1 Pyrazole Substituents Selectivity Selectivity L1->Selectivity L2 Piperazine Substituents L2->Selectivity L3 Linker Moiety L3->Selectivity R1 Steric Constraints R2 Electrostatic Interactions R3 Hydrophobic Pockets Selectivity->R1 Selectivity->R2 Selectivity->R3

Caption: Factors Influencing Receptor Selectivity.

Conclusion

The 1-(1H-Pyrazol-4-yl)piperazine scaffold offers a versatile platform for the design of selective ligands for dopamine and serotonin receptors. A thorough evaluation of their selectivity requires a combination of robust in vitro binding and functional assays. Understanding the subtle structure-activity relationships, aided by computational modeling, is crucial for rationally designing next-generation derivatives with improved selectivity profiles, ultimately leading to safer and more effective therapeutics.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Alfa Cytology.
  • FEBS Press. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay.
  • PubMed. Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • PubMed.
  • NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • NCBI. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • SpringerLink.
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening.
  • Cre
  • Promega. Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay.
  • ResearchGate. Unlocking GPCR–ligand interactions: Measuring binding affinities with thermal shift assay | Request PDF.
  • PubMed. Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype.
  • Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
  • ResearchGate. Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound | Request PDF.
  • ResearchGate. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 | Request PDF.
  • ResearchGate. Pharmacokinetic evaluation of LASSBio-579: An N-phenylpiperazine antipsychotic prototype | Request PDF.
  • KOASAS. Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist.
  • Merck Millipore. New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia.
  • ResearchGate. Mean plasma concentration-time of LASSBio-579 after single intravenous....
  • MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
  • PubMed Central.
  • MDPI. Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514.
  • ResearchGate. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists.
  • PMC.
  • PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT 1A Receptor Agonists.
  • ResearchGate. (PDF)
  • PubMed. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
  • PubMed. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor.
  • PMC. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.
  • PMC. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach.
  • PubMed. Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1.
  • PubMed. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor.
  • Indian Journal of Chemistry.
  • PLOS One. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity.

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity Studies in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selective cytotoxicity of a compound is a critical step in the development of novel anticancer therapies. An ideal therapeutic agent should exhibit high toxicity toward cancer cells while sparing normal, healthy cells.[1] This guide provides a comparative overview of cytotoxic effects, detailed experimental protocols for common assays, and an exploration of the underlying principles that contribute to differential cell death.

The Foundational Metric: IC50 and the Selectivity Index

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound.[1][2] It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[1][2] A lower IC50 value indicates a more potent compound.[1]

To quantify a compound's cancer-specific cytotoxicity, we use the Selectivity Index (SI) . This is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[1] A higher SI value is desirable, as it signifies greater selectivity for cancer cells.[1]

Interpreting Cytotoxicity Data: A Comparative Look

The following table illustrates how IC50 and SI values are used to compare the cytotoxicity of hypothetical compounds across different cancer and normal cell lines.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound A A549 (Lung Carcinoma)15BEAS-2B (Normal Lung)15010
MCF-7 (Breast Adenocarcinoma)25MCF-10A (Normal Breast)2008
Compound B A549 (Lung Carcinoma)50BEAS-2B (Normal Lung)1002
MCF-7 (Breast Adenocarcinoma)75MCF-10A (Normal Breast)1251.67

In this example, Compound A demonstrates superior potency and selectivity compared to Compound B.

Designing Your Cytotoxicity Study: A Strategic Approach

A well-designed cytotoxicity study is crucial for generating reliable and reproducible data. This involves careful consideration of cell line selection, experimental controls, and the choice of cytotoxicity assay.

Cell Line Selection: The Biological Context is Key

The choice of cell lines is fundamental to the relevance of your study.[3] Consider the following factors:

  • Tissue of Origin : Select cell lines that are representative of the cancer type you are targeting.[4] For instance, if developing a drug for lung cancer, using a panel of non-small cell lung cancer lines (e.g., A549, H460, H1299) alongside a normal lung fibroblast line (e.g., IMR-90) or bronchial epithelial cells (e.g., BEAS-2B) provides a relevant comparative model.[1]

  • Genetic Background : Different cancer cell lines possess unique genetic mutations (e.g., in p53, EGFR, KRAS). Testing your compound on a panel of cell lines with diverse genetic backgrounds can help identify potential biomarkers of sensitivity or resistance.

  • Paired Normal and Tumor Lines : Whenever possible, use cell lines derived from the same tissue, one cancerous and one normal, to provide the most direct comparison of selective cytotoxicity.

  • Authentication and Low Passage : Always source cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and use low-passage cells to maintain their original characteristics.[3]

The Indispensable Role of Controls

Proper controls are the cornerstone of a valid experiment, ensuring that the observed effects are due to the test compound and not other variables.[5][6]

  • Negative Control (Vehicle Control) : This consists of cells treated with the same solvent (e.g., DMSO) used to dissolve the test compound, at the same final concentration.[7][8] This control accounts for any potential cytotoxicity of the solvent itself.[7]

  • Positive Control : This involves treating cells with a compound known to induce cytotoxicity in the chosen cell lines.[5][8][9] This confirms that the assay is working correctly and the cells are responsive to cytotoxic stimuli.[5][9]

  • Untreated Control : These are cells that are not exposed to any treatment and represent 100% viability or baseline cell health.

  • Media-Only Control (Blank) : Wells containing only the culture medium and the assay reagents are used to determine the background absorbance or fluorescence.[10]

Core Cytotoxicity Assays: A Comparative Guide

Several assays can be used to measure cytotoxicity, each with its own principle, advantages, and limitations. It is often recommended to use orthogonal assays to confirm results.[8]

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[11][12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12][13] The amount of formazan is proportional to the number of living cells.[13]

Causality : A decrease in the metabolic rate, reflected by lower formazan production, is an early indicator of cellular stress or death induced by a cytotoxic compound.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7][13]

  • Compound Treatment : Treat the cells with a range of concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition : Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that quantifies the release of LDH from damaged cells into the culture supernatant.[17] LDH is a stable cytoplasmic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][17][18]

Causality : An increase in LDH activity in the supernatant directly correlates with the number of cells that have lost membrane integrity, providing a measure of cytotoxicity.[18]

  • Cell Seeding and Treatment : Follow the same initial steps as the MTT assay.

  • Supernatant Collection : After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[19]

  • LDH Reaction : In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[18] This typically involves a coupled enzymatic reaction that leads to the production of a colored or fluorescent product.[17][18]

  • Incubation : Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 20-30 minutes).[19]

  • Absorbance/Fluorescence Measurement : Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 490 nm for colorimetric assays).[17][18]

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cytotoxicity. Specific assays can measure key events in the apoptotic cascade.

Caspases are a family of proteases that are central to the execution of apoptosis.[20] Caspase-3 and -7 are key effector caspases.[20] Assays for their activity often use a substrate that, when cleaved by the active caspase, releases a luminescent or fluorescent signal.[21][22]

Causality : The activation of caspase-3/7 is a direct indicator of the initiation of the apoptotic cascade.

  • Cell Seeding and Treatment : Plate and treat cells as in the previous assays.

  • Reagent Addition : Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells and medium.[21][22]

  • Incubation : Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.[22]

  • Luminescence Measurement : Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the amount of active caspase-3/7.[22]

Data Analysis and Interpretation

The primary goal of data analysis in these assays is to determine the IC50 value for each compound in each cell line.[23]

  • Data Normalization : Convert the raw absorbance, fluorescence, or luminescence data into percentage of cell viability relative to the untreated control.[23]

  • Dose-Response Curve : Plot the percentage of cell viability against the logarithm of the compound concentration.[23][24] This typically generates a sigmoidal curve.[23]

  • IC50 Calculation : Use a non-linear regression analysis to fit the dose-response curve and calculate the IC50 value, which is the concentration at which 50% inhibition of cell viability is observed.[24]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Select and Culture Cancer & Normal Cell Lines Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound and Controls Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for Defined Period (e.g., 48h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase Assay Incubation->Caspase Measurement Measure Signal (Absorbance/Luminescence) MTT->Measurement LDH->Measurement Caspase->Measurement IC50_Calc Calculate % Viability and IC50 Values Measurement->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc Comparison Compare Potency and Selectivity SI_Calc->Comparison

Caption: Experimental workflow for comparative cytotoxicity studies.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.[25]Ensure a homogenous cell suspension before seeding; use calibrated pipettes.[25]
Low Signal in MTT Assay Insufficient cell number, short incubation time with MTT.[7]Optimize cell seeding density and incubation time.
High Background in LDH Assay Serum components in the medium can interfere.[7]Consider using a serum-free medium during the assay incubation.[7]
Compound Precipitation Poor solubility of the test compound in the culture medium.[7]Check the solubility limit; keep the final solvent concentration low (e.g., <0.5% DMSO).[7]

References

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Lactate Dehydrogenase (LDH) Assay - Bio-protocol. [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • How can I calculate IC50 for a cytotoxic substance? - ResearchGate. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. [Link]

  • Protocol IncuCyte® Apoptosis Assay - UiB. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability - YouTube. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. [Link]

  • The Importance of IC50 Determination - Visikol. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. [Link]

  • (PDF) Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. [Link]

  • Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed. [Link]

  • Positive and Negative Controls - Rockland Immunochemicals. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. [Link]

  • 5 tips for choosing the right cell line for your experiment - Horizon Discovery. [Link]

  • How to choose the right cell line for your experiments - faCellitate. [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Pyrazol-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1H-Pyrazol-4-yl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.